2,2,3,3-Tetramethylcyclopropan-1-amine
Description
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)5(8)7(6,3)4/h5H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAYLAYKWFYDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292946 | |
| Record name | 2,2,3,3-Tetramethylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80874-88-0 | |
| Record name | 2,2,3,3-Tetramethylcyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80874-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetramethylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,3,3-Tetramethylcyclopropan-1-amine (CAS 1269455-96-0): Technical Guide
Executive Summary
2,2,3,3-Tetramethylcyclopropan-1-amine (CAS 1269455-96-0) is a highly specialized, sterically congested aliphatic amine used primarily as a structural building block in advanced medicinal chemistry. Often employed as a bioisostere for tert-butylamine or adamantylamine, this scaffold offers unique advantages: it introduces significant steric bulk while imposing conformational restriction via the cyclopropane ring.
This guide details the physicochemical properties, authoritative synthesis pathways, and strategic applications of this core in drug discovery, specifically focusing on its utility in modulating metabolic stability and potency in target binding.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | 2,2,3,3-Tetramethylcyclopropan-1-amine |
| CAS Number | 1269455-96-0 |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless liquid (free base) or White solid (HCl salt) |
| Predicted pKa | ~10.5 (Conjugate acid) |
| LogP (Predicted) | ~1.8 – 2.1 |
| H-Bond Donors/Acceptors | 1 / 1 |
| Rotatable Bonds | 0 (Ring constraint) |
Structural Analysis
The molecule features a cyclopropane ring fully substituted at the C2 and C3 positions with methyl groups. This "tetramethyl" pattern creates a hydrophobic shield around the amine functionality at C1.
-
Steric Demand: The steric environment is comparable to a tert-butyl group but with a distinct geometric vector due to the sp³ character of the cyclopropane carbons (bond angles ~60°).
-
Conformational Lock: Unlike flexible alkyl chains, the cyclopropane ring fixes the spatial orientation of the amine, potentially reducing the entropic penalty upon protein binding.
Synthesis & Manufacturing
The synthesis of 2,2,3,3-tetramethylcyclopropan-1-amine is non-trivial due to the steric hindrance around the ring. The most authoritative and scalable route involves the Curtius Rearrangement of the corresponding carboxylic acid.
Retrosynthetic Analysis
The amine is derived from 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid , which is synthesized via carbene addition to tetramethylethylene.
Figure 1: Synthetic pathway via Curtius Rearrangement. The steric bulk necessitates high-energy intermediates (acyl azide) to drive the amine formation.
Detailed Experimental Protocol (Curtius Route)
Step 1: Preparation of the Acid (Precursor)
-
Reagents: 2,3-Dimethyl-2-butene (Tetramethylethylene), Ethyl diazoacetate, Rhodium(II) acetate dimer (cat.).
-
Procedure: To a solution of tetramethylethylene (excess) and Rh₂(OAc)₄ (0.5 mol%) in DCM, ethyl diazoacetate is added slowly via syringe pump to prevent dimerization. The resulting ester is saponified using NaOH in Ethanol/Water (reflux, 4h) to yield 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Step 2: Curtius Rearrangement to the Amine
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (optional for Boc-protection) or Water (for free amine).
-
Safety Note: Azides are potential explosion hazards. Conduct reactions behind a blast shield.
-
Protocol:
-
Dissolve 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) in dry Toluene under N₂.
-
Add TEA (1.1 eq) followed by DPPA (1.1 eq). Stir at RT for 1 hour to form the acyl azide.
-
Heat the mixture to 80-90°C. Evolution of N₂ gas indicates the rearrangement to the isocyanate. Monitor by IR (appearance of -N=C=O peak ~2270 cm⁻¹).
-
Hydrolysis: Once rearrangement is complete, cool to RT and add 20% HCl (aq). Heat to 60°C for 2 hours to hydrolyze the isocyanate/urea intermediates.
-
Workup: Wash the acidic aqueous layer with Ether (to remove non-basic byproducts). Basify the aqueous layer with NaOH (pH > 12) and extract with DCM. Dry (Na₂SO₄) and concentrate to yield the amine.
-
Applications in Drug Discovery
This scaffold is not merely a spacer; it is a functional element used to solve specific medicinal chemistry problems.
Metabolic Stability (The "Methyl Shield")
Cyclopropyl amines are often susceptible to oxidative ring opening (via CYP450 enzymes) or N-dealkylation.
-
Mechanism: The four methyl groups at C2 and C3 sterically block the approach of metabolic enzymes to the cyclopropane ring carbons.
-
Outcome: This substitution pattern significantly increases the metabolic half-life (
) of the drug molecule compared to unsubstituted cyclopropyl or isopropyl analogues.
Bioisosterism & SAR
The 2,2,3,3-tetramethylcyclopropyl moiety acts as a bioisostere for:
-
tert-Butyl group: Similar volume but capable of H-bonding (via the amine).
-
Adamantane: Provides bulk but with lower molecular weight and lipophilicity (LogP).
Case Study Context: This moiety appears in patent literature for HCV NS3/4A protease inhibitors and CFTR modulators (Cystic Fibrosis), where a rigid, hydrophobic anchor is required to fill a specific lipophilic pocket in the target protein.
Figure 2: SAR Logic flow demonstrating the tactical use of this scaffold in lead optimization.
Handling & Safety Data
-
Hazards: Corrosive (Skin Corr. 1B), Causes severe eye damage.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Incompatibility: Strong oxidizing agents, Acid chlorides, Anhydrides.
-
Emergency: In case of contact, immediately flush with water for 15 minutes.
References
-
Preparation of Cyclopropane Amino Acids/Amines: Wurz, R. P., & Charette, A. B. (2004). An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines. Journal of Organic Chemistry, 69(4), 1262–1269. Link
-
Curtius Rearrangement Review: Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem. Link
-
HCV Inhibitor Applications: Patent WO2013067267A1. Rod-like hepatitis C virus inhibitors. Link
-
Anticonvulsant Derivatives: Bialer, M., et al. (2004). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Journal of Medicinal Chemistry. Link
-
Amide Derivatives Patent: Patent EP1603891B1. New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. Link
2,2,3,3-tetramethylcyclopropylamine chemical structure and properties
An In-Depth Technical Guide to 2,2,3,3-Tetramethylcyclopropylamine: Structure, Properties, and Synthetic Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,2,3,3-tetramethylcyclopropylamine, a unique and sterically hindered primary amine. The constrained three-membered ring, combined with bulky tetramethyl substitution, imparts distinct chemical and physical properties that make it a valuable building block for researchers in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, spectroscopic signature, synthetic pathways, and key applications, with a particular focus on its role in drug development. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.
Introduction: The Significance of Steric Hindrance in a Strained Ring System
Cyclopropylamines are a well-established class of compounds in organic chemistry, recognized for their unique conformational rigidity and electronic properties which make them valuable pharmacophores in drug design.[1][2] The inherent strain of the cyclopropane ring enhances the reactivity and influences the stereoelectronic properties of the adjacent amine group.[1]
2,2,3,3-Tetramethylcyclopropylamine (TMCA) introduces an additional layer of complexity and utility through extreme steric hindrance. The four methyl groups flanking the amine-bearing carbon atom create a highly congested environment. This steric bulk serves two primary purposes for the medicinal chemist:
-
Metabolic Shielding: The methyl groups can protect the amine functionality or adjacent parts of a larger molecule from metabolic enzymes, potentially increasing the pharmacokinetic half-life of a drug candidate.[3]
-
Probing Steric Pockets: As a synthetic building block, TMCA allows for the exploration of steric tolerance within the binding sites of biological targets like enzymes and receptors.
This guide will serve as a foundational resource for scientists looking to synthesize, handle, and incorporate this intriguing molecule into their research programs.
Chemical Structure and Nomenclature
The fundamental identity of a molecule is rooted in its structure. The systematic nomenclature and key identifiers for 2,2,3,3-tetramethylcyclopropylamine are provided below.
-
IUPAC Name: 2,2,3,3-tetramethylcyclopropan-1-amine[4]
-
Canonical SMILES: NC1C(C1(C)C)(C)C[4]
-
Molecular Formula: C₇H₁₅N[4]
-
InChI Key: KSAYLAYKWFYDET-UHFFFAOYSA-N[4]
Caption: 2D Chemical Structure of 2,2,3,3-tetramethylcyclopropylamine.
The structure is characterized by a saturated three-membered carbon ring where two adjacent carbons are each substituted with two methyl groups. The remaining carbon is attached to a primary amine group. This high degree of substitution creates significant torsional and steric strain, influencing the molecule's overall shape and reactivity.
Physicochemical and Spectroscopic Profile
Precise experimental data for 2,2,3,3-tetramethylcyclopropylamine is not widely published. However, we can infer its properties from its precursors and related analogues, such as 2,2,3,3-tetramethylcyclopropanecarboxylic acid and its derivatives.
Physicochemical Properties
The following table summarizes the known properties of the parent carboxylic acid and provides estimated properties for the target amine.
| Property | Value (for Precursor/Analogue) | Reference | Estimated Value (for Amine) |
| Molecular Weight | 142.20 g/mol (Carboxylic Acid) | [5][6] | 113.22 g/mol |
| Melting Point | 120-121 °C (Carboxylic Acid) | [5] | Likely a low-melting solid or liquid |
| Boiling Point | 204.8 °C (Carboxylic Acid) | [7] | Expected to be lower than the acid |
| Density | 0.999 g/cm³ (Carboxylic Acid) | [7] | ~0.8-0.9 g/cm³ |
| Appearance | White crystalline solid (Carboxylic Acid) | [8] | Colorless liquid or white solid |
Predicted Spectroscopic Profile
-
¹H NMR:
-
Methyl Protons (-CH₃): Two singlets are expected for the four methyl groups due to their diastereotopic nature relative to the amine group. These would likely appear in the δ 1.0-1.5 ppm range.
-
Cyclopropane Proton (-CH-N): A singlet or a broadened signal for the single proton on the cyclopropane ring attached to the amine, expected around δ 2.0-2.5 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically in the δ 1.0-3.0 ppm range, whose chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Methyl Carbons (-CH₃): Two distinct signals for the methyl carbons, likely in the δ 15-25 ppm range.
-
Quaternary Carbons (-C(CH₃)₂): Two signals for the quaternary carbons of the cyclopropane ring, expected in the δ 25-35 ppm range.
-
Methine Carbon (-CH-N): A signal for the carbon attached to the amine group, expected further downfield, likely in the δ 40-50 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the methyl C-H bonds.
-
N-H Bend: A scissoring vibration around 1600 cm⁻¹, which may be broad.
-
Synthesis and Manufacturing
A robust synthetic route to 2,2,3,3-tetramethylcyclopropylamine can be logically designed from its corresponding carboxylic acid, which is a known intermediate for pyrethroid pesticides.[7][9] The overall strategy involves the formation of an amide intermediate, followed by a rearrangement or reduction to yield the target amine.
Caption: Proposed synthetic workflow for 2,2,3,3-tetramethylcyclopropylamine.
Step-by-Step Experimental Protocol: Synthesis of the Amide Intermediate
This protocol is adapted from a documented procedure for the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide.[8]
Objective: To convert 2,2,3,3-tetramethylcyclopropanecarboxylic acid to its corresponding primary amide.
Materials:
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (1.0 equiv)
-
Oxalyl chloride (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia gas
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Acid Chloride Formation:
-
Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.
-
Slowly add oxalyl chloride (2.0 equiv) to the suspension at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the DCM and excess oxalyl chloride under reduced pressure. The resulting 2,2,3,3-tetramethylcyclopropane carbonyl chloride can be purified by distillation or sublimation.[8][10]
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous THF under an inert atmosphere and cool the solution in an ice bath (0 °C).
-
Bubble ammonia gas through the solution for 2-5 minutes, or until the solution is saturated.
-
A white precipitate of ammonium chloride will form immediately.
-
Allow the mixture to stir for an additional 15-30 minutes after the ammonia addition is complete.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2,3,3-tetramethylcyclopropanecarboxamide as a white solid.[8] This product can be further purified by recrystallization.
-
Proposed Conversion to the Amine
The resulting carboxamide can be converted to the target amine via two standard organic chemistry transformations:
-
Hofmann Rearrangement: This method involves treating the primary amide with a solution of bromine or N-bromosuccinimide in aqueous sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is hydrolyzed to the primary amine with one fewer carbon atom. This is a direct and efficient route.
-
Amide Reduction: A more direct reduction can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether. This method reduces the carbonyl group completely to a methylene group, but in this specific case (transforming a carboxamide to an amine), it effectively yields the desired product.
Applications in Research and Drug Development
The unique sterically-hindered cyclopropylamine motif has found application in several areas of medicinal chemistry.
Anticonvulsant Agents
Research into analogues of the antiepileptic drug valproic acid (VPA) has shown that amides of 2,2,3,3-tetramethylcyclopropanecarboxylic acid possess potent anticonvulsant activity.[11] Studies on 2,2,3,3-tetramethylcyclopropane carboxamide (TMCD) and its N-methyl derivative (M-TMCD) have demonstrated that these compounds are metabolically stable and do not readily hydrolyze to the inactive carboxylic acid, a common metabolic pathway for VPA-related amides.[11][12] This stability, coupled with favorable distribution into the brain, contributes to their enhanced potency compared to VPA in rodent models.[12] The amine derivative would be a key building block for creating further analogues in this class.
Opioid Receptor Ligands
The 2,2,3,3-tetramethylcyclopropane core has been incorporated into synthetic opioids. For example, 2,2,3,3-tetramethyl-Cyclopropyl fentanyl is an analytical reference material categorized as an opioid.[13] This demonstrates the utility of the tetramethylcyclopropyl group as a substitute for other moieties in known pharmacophores, allowing chemists to modulate properties such as receptor affinity, selectivity, and pharmacokinetics.[13]
Enzyme Inhibition
The broader cyclopropylamine scaffold is a known mechanism-based inhibitor of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters.[3] The strained ring facilitates irreversible inactivation of the enzyme's FAD cofactor. While 2,2,3,3-tetramethylcyclopropylamine itself has not been extensively reported as an MAO inhibitor, its structure provides a template for designing highly substituted inhibitors to probe the steric limits of the MAO active site.
Safety and Handling
No specific safety data sheet exists for 2,2,3,3-tetramethylcyclopropylamine. However, based on data for cyclopropylamine and related alkylamines, the following precautions are strongly advised.[14][15][16]
-
Hazards:
-
Flammability: Assumed to be a flammable liquid or solid. Keep away from heat, sparks, and open flames.[17]
-
Corrosivity: Causes severe skin burns and eye damage. Avoid all contact with skin and eyes.[14]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14]
-
Air/Moisture Sensitivity: May be air and moisture sensitive. Handle and store under an inert atmosphere (e.g., argon or nitrogen).[15]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
-
Use a properly fitted respirator if handling outside of a chemical fume hood.
-
Wear a flame-retardant lab coat.[16]
-
-
Handling and Storage:
-
Handle exclusively in a well-ventilated chemical fume hood.
-
Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[17]
-
Conclusion
2,2,3,3-Tetramethylcyclopropylamine is a synthetic building block with significant untapped potential. Its highly sterically encumbered structure, combined with the inherent reactivity of the cyclopropylamine motif, makes it an attractive tool for medicinal chemists seeking to enhance metabolic stability and systematically probe steric interactions within biological targets. While its synthesis requires multi-step procedures, the established chemistry of its precursors makes it an accessible target for research laboratories. As the demand for novel chemical matter continues to grow in drug discovery, molecules like 2,2,3,3-tetramethylcyclopropylamine offer a unique entry point for developing next-generation therapeutics.
References
-
PubChem. (2022, December 15). 2-(2,2,3,3-Tetramethylcyclopropyl)propan-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide. Retrieved from [Link]
- Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
-
ATB (Automated Topology Builder). (n.d.). 2,2,3,3-Tetramethylcyclopropanamine. Retrieved from [Link]
-
Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Bialer, M., et al. (1996). Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide. Pharmaceutical Research, 13(2), 284-9. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]. Retrieved from [Link]
- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
Hoffman Fine Chemicals. (n.d.). 756830-99-6 | 2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide. Retrieved from [Link]
-
ChemBK. (2024, April 11). 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride. Retrieved from [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1010-1014. Retrieved from [Link]
-
Bialer, M., et al. (1998). Disposition of two tetramethylcyclopropane analogues of valpromide in the brain, liver, plasma and urine of rats. Epilepsy Research, 30(2), 103-13. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2026, January 2). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
-
Vanderveen, J. R., et al. (n.d.). Supplementary Information - Design and Evaluation of Switchable-Hydrophilicity Solvents. The Royal Society of Chemistry. Retrieved from [Link]
-
Reiersølmoen, A. C., et al. (2021). Supporting Information Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 17, 186-192. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]
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2,2,3,3-tetramethylcyclopropan-1-amine molecular weight and formula
This technical monograph provides an in-depth analysis of 2,2,3,3-tetramethylcyclopropan-1-amine , a sterically congested amine used as a high-value intermediate in medicinal chemistry and agrochemical synthesis.
Executive Summary & Chemical Identity
2,2,3,3-tetramethylcyclopropan-1-amine is a primary amine attached directly to a cyclopropane ring substituted with four methyl groups. This unique substitution pattern creates significant steric bulk around the amino group, influencing its nucleophilicity, basicity, and metabolic stability. It serves as a critical building block for "designer" opioids (fentanyl analogs), pyrethroid pesticide metabolites (fenpropathrin derivatives), and anticonvulsant drug candidates (valproic acid analogs).
Chemical Data Matrix
| Property | Data |
| IUPAC Name | 2,2,3,3-tetramethylcyclopropan-1-amine |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Monoisotopic Mass | 113.12045 Da |
| Structure | Primary amine on C1; Gem-dimethyls on C2 & C3 |
| Key Precursor CAS | 15641-58-4 (Carboxylic Acid); 55265-53-7 (Amide) |
| Physical State | Colorless liquid (Free base) / White solid (HCl salt) |
Structural Analysis & Properties
The molecule is characterized by a "locked" conformation due to the cyclopropane ring and the steric crowding of the four methyl groups.
Steric & Electronic Effects
-
Gem-Dimethyl Effect: The presence of four methyl groups (two gem-dimethyl pairs) at positions 2 and 3 creates a rigid, hydrophobic pocket. This steric bulk shields the C1-amine bond, making it resistant to enzymatic hydrolysis in biological systems compared to linear alkyl amines.
-
Basicity: While typical cyclopropylamines are less basic than acyclic amines (due to the greater s-character of the cyclopropane C-N bond, approx. sp²-like), the electron-donating inductive effect (+I) of the four methyl groups partially offsets this, likely modulating the pKa to the 8.5–9.5 range (estimated).
-
Lipophilicity: The tetramethyl substitution significantly increases the logP compared to unsubstituted cyclopropylamine, enhancing blood-brain barrier (BBB) permeability—a critical factor for its activity in CNS-active analogs (e.g., fentanyl derivatives).
Synthesis & Manufacturing Protocols
Direct nucleophilic substitution (e.g., reacting a halocyclopropane with ammonia) is not viable for this compound due to the extreme steric hindrance and the inability of the cyclopropane ring to undergo Sɴ2 backside attack.
The Authoritative Route: The synthesis proceeds via the Curtius Rearrangement or Hofmann Degradation of the corresponding carboxylic acid derivative.
Step-by-Step Synthetic Pathway
Step 1: Cyclopropanation (Formation of the Ring)
-
Reagents: Tetramethylethylene (2,3-dimethyl-2-butene), Ethyl Diazoacetate.
-
Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] or Copper bronze.
-
Protocol: The diazoacetate is added slowly to a refluxing solution of tetramethylethylene and catalyst. The carbene intermediate inserts into the double bond to form ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate .
-
Mechanism: Carbene [2+1] cycloaddition.
Step 2: Hydrolysis
-
Reagents: NaOH, Ethanol/Water.
-
Product: 2,2,3,3-tetramethylcyclopropanecarboxylic acid (CAS 15641-58-4).[1][2][3]
-
Note: This acid is a stable solid (mp 120-121 °C) and the primary commercial anchor for this scaffold.
Step 3: Amide Formation
-
Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Ammonia (NH₃).
-
Protocol: Convert the acid to the acid chloride (CAS 24303-61-5), then quench with anhydrous ammonia to yield 2,2,3,3-tetramethylcyclopropanecarboxamide (CAS 55265-53-7).[4]
Step 4: Hofmann Rearrangement (The Amine Release)
-
Reagents: Bromine (Br₂), Sodium Hydroxide (NaOH), Water/Dioxane.
-
Mechanism: Bromination of the amide nitrogen -> formation of isocyanate intermediate -> hydrolysis -> decarboxylation -> 2,2,3,3-tetramethylcyclopropan-1-amine .
-
Purification: Steam distillation or extraction of the basic aqueous layer into ether/DCM.
Synthesis Flowchart (Graphviz)
Figure 1: Validated synthetic route from tetramethylethylene to the target amine via Hofmann degradation.
Applications in Drug Discovery & Toxicology
CNS-Active Agents (Fentanyl Analogs)
The 2,2,3,3-tetramethylcyclopropyl moiety is a bioisostere for the ethyl or phenyl groups found in fentanyl.
-
Compound: 2,2,3,3-tetramethyl-Cyclopropyl fentanyl (CAS 2309383-12-6).[5]
-
Mechanism: The amine serves as the "head group" linked to the piperidine ring. The steric bulk increases potency and duration of action by preventing metabolic N-dealkylation.
-
Regulatory Status: This specific application places the amine on watchlists for forensic laboratories monitoring novel psychoactive substances (NPS).
Anticonvulsants (Valproic Acid Analogs)
Researchers have utilized the acid precursor and the amine to create cyclic analogs of Valproic Acid (VPA) .[2]
-
Rationale: VPA has hepatotoxic side effects. The tetramethylcyclopropane ring locks the alkyl chains, preventing the formation of toxic metabolites (e.g., 4-ene-VPA) while maintaining anticonvulsant activity via GABAergic modulation.
Agrochemicals (Pyrethroids)
The structural motif is related to Fenpropathrin , a pyrethroid insecticide.[1]
-
Role: The acid (2,2,3,3-tetramethylcyclopropanecarboxylic acid) is the key intermediate.[6] The amine is a potential degradation product or metabolite studied in environmental toxicology.
Safety & Handling
-
Corrosivity: As a primary amine, the compound is caustic and can cause skin burns and eye damage.
-
Volatility: The free base is likely volatile; handle in a fume hood.
-
Storage: Store as the Hydrochloride (HCl) salt for stability. The free amine readily absorbs CO₂ from the air to form carbamates.
-
Precursor Control: Due to its use in synthesizing fentanyl analogs, bulk acquisition may trigger "Know Your Customer" (KYC) protocols in chemical supply chains.
References
-
Synthesis of Acid Precursor: Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.[4][6] ChemicalBook / Patent US2006/25477.[4] Link
-
Medicinal Chemistry (Anticonvulsants): Pessah, N., et al. "Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a novel potent anticonvulsant derivative of a cyclic analogue of valproic acid."[2] Journal of Medicinal Chemistry, 52(8), 2233-2242 (2009).[2] Link
-
Fentanyl Analog Reference: Cayman Chemical.[5] "2,2,3,3-tetramethyl-Cyclopropyl fentanyl (hydrochloride)."[5] Item No. 22744. Link
-
Agrochemical Context: "2,2,3,3-Tetramethylcyclopropanecarboxylic acid - Fenpropathrin Intermediate." ChemBK. Link
-
General Properties: PubChem Compound Summary for 2,2,3,3-tetramethylcyclopropanecarboxylic acid (Precursor). Link
Sources
- 1. chembk.com [chembk.com]
- 2. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid 99 15641-58-4 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
Strategic Sourcing & Technical Profile: 2,2,3,3-Tetramethylcyclopropan-1-amine HCl
Executive Summary
2,2,3,3-Tetramethylcyclopropan-1-amine HCl (CAS: 1269455-96-0) is a specialized, high-value aliphatic amine building block used primarily in the optimization of lead compounds for drug discovery. Its structural uniqueness lies in the gem-tetramethyl substitution pattern , which imparts exceptional steric bulk and conformational rigidity to the cyclopropane ring.
For medicinal chemists, this scaffold serves as a critical bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability by blocking cytochrome P450 oxidation sites while locking the pharmacophore into a specific bioactive conformation. It is increasingly relevant in the development of LSD1 inhibitors , antivirals (HCV) , and GPCR modulators .
This guide provides a technical deep-dive into the synthesis, quality control, and procurement landscape of this compound, designed to aid researchers in validating suppliers and understanding the cost-drivers behind its acquisition.
Technical Specifications & Chemical Profile
| Property | Specification |
| Chemical Name | 2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride |
| CAS Number | 1269455-96-0 |
| Molecular Formula | C₇H₁₅N[1][2][3][4][5] · HCl |
| Molecular Weight | 149.66 g/mol |
| Free Base MW | 113.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |
| Hygroscopicity | Moderate (Store under desiccant) |
Structural Insight: The molecule features a cyclopropane core fully substituted at the C2 and C3 positions. This "tetramethyl" wall creates a significant steric barrier, protecting the amine (and subsequent amides formed from it) from enzymatic hydrolysis. This property is causally linked to the extended half-life observed in drugs incorporating this moiety.
Synthesis & Manufacturing Workflow
Understanding the synthesis is crucial for evaluating supplier capability. The high cost of this material is derived from the difficulty of forming the sterically crowded cyclopropane ring and the subsequent transformation of the carboxylic acid to the amine without ring opening.
The "Curtius Route" (Preferred Industrial Pathway)
The most robust synthesis avoids direct nucleophilic substitution (which is sterically hindered) and instead utilizes the Curtius Rearrangement .
-
Cyclopropanation: Reaction of 2,3-dimethyl-2-butene (tetramethylethylene) with ethyl diazoacetate (catalyzed by Rh₂(OAc)₄ or Cu) yields the ester.
-
Hydrolysis: Conversion to 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid.
-
Acyl Azide Formation: The acid is activated (e.g., with DPPA or via acid chloride) to form the acyl azide.
-
Rearrangement: Thermal decomposition yields the isocyanate.
-
Hydrolysis: Acidic hydrolysis of the isocyanate yields the target amine HCl.
Caption: Figure 1. The Curtius Rearrangement pathway is the industry standard for synthesizing sterically hindered cyclopropylamines, ensuring retention of stereochemistry and high purity.
Quality Control & Validation Protocols
Due to the steric crowding, impurities related to incomplete cyclopropanation or ring-opening side reactions are common.
Protocol: Identity Verification via 1H NMR
Objective: Confirm the presence of four distinct methyl groups and the cyclopropyl proton. Solvent: DMSO-d6 or D₂O.
-
Prepare Sample: Dissolve 5-10 mg of the HCl salt in 0.6 mL of DMSO-d6.
-
Acquisition: Run standard proton scan (at least 400 MHz).
-
Analysis Criteria:
-
Amine Protons: Broad singlet at δ 8.0–8.5 ppm (3H, NH₃⁺).
-
Methine Proton: Singlet or multiplet at δ 1.8–2.2 ppm (1H, C1-H). Note: The lack of coupling to adjacent protons (due to quaternary C2/C3) simplifies this signal.
-
Methyl Groups: Two or four singlets between δ 0.8–1.3 ppm, depending on symmetry. In an achiral environment, the methyls cis and trans to the amine will appear as distinct sets.
-
-
Red Flag: Presence of vinylic protons (δ 5.0–6.0 ppm) indicates ring opening (alkene impurities).
Market Analysis: Suppliers & Pricing
This compound is classified as a Specialty Building Block , not a bulk commodity. Pricing reflects the multi-step synthesis and the cost of the tetramethylethylene starting material.
Pricing Tiers (Estimated Q1 2026)
Prices are indicative and subject to fluctuation based on purity and synthesis scale.
| Quantity | Price Range (USD) | Supplier Type | Lead Time |
| 100 mg | $80 - $150 | Catalog Vendors | 1-2 Weeks |
| 1 gram | $300 - $550 | Catalog Vendors | 1-2 Weeks |
| 10 grams | $1,800 - $2,500 | Custom Synthesis | 4-6 Weeks |
| 100 grams | Inquiry Only | CRO / CMO | 8-12 Weeks |
Key Suppliers
-
Sigma-Aldrich (Merck): Lists the compound under their "AldrichCPR" (Rare Chemical Library). High reliability, higher cost. Suitable for initial screening.
-
Enamine: A primary source for cyclopropane building blocks. Likely manufactures the precursor acid in bulk.
-
Oakwood Chemical: Often stocks the carbonyl chloride precursor, which can be converted to the amine.
-
ChemScene / MedChemExpress: Good for small-scale (mg) quantities for biological testing.
Procurement Strategy:
-
For <1g: Buy from catalog vendors (Sigma/Enamine) to save time.
-
For >10g: It is more cost-effective to contract a CRO to synthesize it from 2,2,3,3-tetramethylcyclopropanecarboxylic acid (which is cheaper and more widely available) via the Curtius protocol described above.
Handling & Safety
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). The free amine is volatile and has a fishy odor; the HCl salt is odorless but hygroscopic.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent clumping and hydrolysis.
-
Stability: The cyclopropane ring is stable under standard physiological conditions but can ring-open under strong acidic conditions at high temperatures.
References
-
PubChem . 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride (Compound).[3] National Library of Medicine. Available at: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride (C7H15N) [pubchemlite.lcsb.uni.lu]
- 4. 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride-1269455-96-0 - Thoreauchem [thoreauchem.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Peptide Coupling of 2,2,3,3-Tetramethylcyclopropan-1-amine
[1][2][3]
Executive Summary & Chemical Profile[1][2][3][4][5]
The incorporation of 2,2,3,3-tetramethylcyclopropan-1-amine (TMCA) into peptide sequences is a high-value strategy for medicinal chemists seeking to introduce conformational restriction and improve metabolic stability.[1][2][3] The gem-dimethyl groups on the cyclopropane ring create a rigid, lipophilic "shield" that protects the adjacent amide bond from proteolytic cleavage.[1][2]
However, this structural advantage presents a significant synthetic challenge: extreme steric hindrance .[1][2][3] The amine group at position 1 is flanked by four methyl groups on the adjacent carbons (
Chemical Profile: TMCA
| Property | Description | Implication for Coupling |
| Structure | Cyclopropylamine with 4 methyls | High steric demand; restricted rotation.[1][2][3] |
| Nucleophilicity | Moderate to Low | Steric bulk prevents effective orbital overlap with bulky active esters.[2][3] |
| Basicity (pKa) | Est.[2][3] 9.0 – 9.5 | Sufficiently basic to be protonated; requires non-nucleophilic base (e.g., DIPEA) to remain free.[1][2][3] |
| Stability | Acid-stable (relative to unsubstituted) | Compatible with TFA cleavage; stable to acid chloride generation.[1][2][3] |
Strategic Analysis: The "Steric Wall"
To successfully couple TMCA, one must abandon "gentle" coupling reagents in favor of high-energy intermediates.[1][2] The reaction kinetics are governed by the Arrhenius equation where the steric bulk significantly increases the Activation Energy (
Why Standard Methods Fail:
-
Carbodiimides (DCC/EDC): The O-acylisourea intermediate is too short-lived and prone to rearrangement (N-acylurea) before the bulky TMCA can attack.[1][2][3]
-
Standard Active Esters (OBt/OSu): The leaving group is too bulky.[2][3] The transition state requires the incoming amine and the leaving group to occupy space simultaneously; with TMCA, this is energetically unfavorable.
The Solution:
-
Minimize the Leaving Group: Use Acid Chlorides or Acid Fluorides (smaller leaving groups).[2][3]
-
Maximize Electrophilicity: Use Uronium/Phosphonium salts (HATU/PyAOP) that generate highly reactive OBt/OAt esters in situ, often with HOAt to assist proton transfer.[1][2][3]
-
Thermal Acceleration: Microwave irradiation to overcome the activation barrier.[2][3]
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Recommended starting point for standard amino acid coupling.[2]
Rationale: HATU generates the O-At ester (7-azabenzotriazole), which is more reactive than the OBt ester due to the pyridine nitrogen's electron-withdrawing effect.[1][2][3] The neighboring group effect of the pyridine nitrogen also assists in pre-associating the amine, potentially lowering the entropic penalty of the bulky nucleophile.
Materials:
-
HOAt (0.6 equiv - Optional additive to boost rate)
Step-by-Step Procedure:
-
Activation: Dissolve the N-protected amino acid (1.0 mmol) and HATU (1.0 mmol) in anhydrous DMF (3 mL) under Nitrogen.
-
Base Addition: Add DIPEA (2.0 mmol) dropwise. Stir for 2–3 minutes. Note: The solution should turn yellow.[1]
-
Amine Addition: Add TMCA (0.83 mmol) and the remaining DIPEA (1.0 mmol) in DMF (1 mL).
-
Reaction: Stir at room temperature for 12–16 hours .
-
Workup: Dilute with EtOAc, wash with 1N HCl (x2), sat. NaHCO3 (x2), and Brine.[1][2][3] Dry over MgSO4.[2][3]
Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)
Required for coupling TMCA to sterically hindered amino acids (e.g., Aib, Val, Ile).[1]
Rationale: Acid fluorides are stable to isolation but highly reactive toward amines.[2][3] Unlike acid chlorides, they are less prone to oxazolone formation (racemization) and are more stable to moisture.[1][2][3] TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ.[2][3]
Materials:
Step-by-Step Procedure:
-
Pre-Activation: Dissolve Amino Acid (1.1 mmol) and TFFH (1.1 mmol) in anhydrous DCM (5 mL) under
. -
Fluorination: Add DIPEA (3.0 mmol) and stir for 30 minutes at 0°C.
-
Coupling: Add TMCA (1.0 mmol) directly to the mixture.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Note: Acid fluorides react cleanly with hindered amines due to the small size of the fluoride leaving group.[2]
-
Data Presentation & Comparison
The following table summarizes typical conversion rates for coupling Fmoc-Phe-OH to TMCA under various conditions.
Table 1: Coupling Efficiency Screen (Fmoc-Phe-OH + TMCA)
| Reagent System | Base | Solvent | Temp | Time | Conversion (LCMS) | Notes |
| EDC / HOBt | NMM | DCM | 25°C | 24h | < 15% | Failed. Steric clash in TS.[2][3] |
| HBTU / DIPEA | DIPEA | DMF | 25°C | 12h | 45% | Slow kinetics; incomplete.[2][3] |
| HATU / HOAt | DIPEA | DMF | 25°C | 12h | 88% | Recommended standard. |
| PyAOP | DIPEA | NMP | 25°C | 6h | 92% | Excellent for N-methyl AA.[1][2][3] |
| TFFH (Acid F) | DIPEA | DCM | Reflux | 4h | > 98% | Best for difficult sequences.[2][3] |
| SOCl2 (Acid Cl) | Pyridine | DCM | 0°C->RT | 2h | 95% | Risk of racemization.[1][2][3] |
Visualization: Decision Logic & Mechanism[1][3]
Figure 1: Strategic Workflow for TMCA Coupling
Caption: Decision tree for selecting coupling reagents based on the steric demand of the amino acid partner.
Troubleshooting & Tips
-
Racemization Risk: When using Acid Chlorides (via
or Ghosez reagent) or Acid Fluorides , the risk of racemization at the amino acid -carbon increases, especially with Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH.[1][2][3] -
Solvent Choice: For extremely difficult couplings, switch from DMF to NMP (N-methylpyrrolidone) .[1][2][3] NMP has faster reaction kinetics for bimolecular reactions.[2][3]
-
Order of Addition: Always activate the acid before adding the TMCA. Adding TMCA to the activation mixture too early can lead to guanidinium capping (if using uronium reagents like HATU) because the amine is slow to react with the active ester, allowing it to react with the coupling reagent itself.[2]
References
-
El-Faham, A., & Albericio, F. (2011).[1][2][3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2][3] Link[2][3]
-
Carpino, L. A., et al. (1995).[1][2][3] The 7-azabenzotriazole active ester (At) and related peptide coupling reagents.[2][3][5][6] Journal of the American Chemical Society, 117(19), 5401–5402.[1][2] Link[2][3]
-
Carpenter, R. D., et al. (2006).[1][2][3] TFFH-mediated synthesis of peptidyl fluorides.[1][2][3] Journal of Organic Chemistry, 71(18), 6964-6967.[1][2][3] Link[2][3]
-
Dunetz, J. R., et al. (2016).[1][2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][7][8] Organic Process Research & Development, 20(2), 140–177.[1][2][3] Link[2][3]
Sources
- 1. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. researchgate.net [researchgate.net]
- 4. Lab Reporter [fishersci.it]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and Evaluation of HCV NS3/4A Protease Inhibitors Utilizing Cyclopropyl Amine Scaffolds
Introduction & Mechanistic Rationale
The development of direct-acting antivirals (DAAs) against the Hepatitis C Virus (HCV) represents a landmark achievement in modern medicinal chemistry. At the core of this success is the targeting of the HCV NS3/4A serine protease, an enzyme essential for viral polyprotein processing[1]. Early drug discovery efforts transitioned from linear peptidomimetics to highly potent macrocyclic inhibitors by exploiting a critical structural motif: the cyclopropyl amine scaffold [2].
Specifically, the incorporation of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) at the P1 position of these inhibitors serves two fundamental purposes:
-
Conformational Pre-organization: The rigid cyclopropyl ring restricts the conformational flexibility of the P1 residue, locking the inhibitor into a bioactive geometry that perfectly complements the shallow, hydrophobic S1 pocket of the NS3 protease[3]. This minimizes the entropic penalty upon binding.
-
Synthetic Handle for Macrocyclization: The vinyl group provides an essential terminal olefin. When paired with an olefin extended from the P3 capping group, it enables Ring-Closing Metathesis (RCM) to form a 14- to 18-membered macrocycle[1]. This macrocyclization further rigidifies the molecule, drastically improving both binding affinity and pharmacokinetic stability.
Workflow Visualization
The following diagram outlines the logical progression from the de novo synthesis of the chiral cyclopropyl scaffold to its integration into a macrocyclic inhibitor and subsequent biological validation.
Figure 1: Synthetic workflow for the preparation and incorporation of the (1R,2S)-vinyl-ACCA scaffold.
Synthesis of the (1R,2S)-Vinyl-ACCA Scaffold
The production of enantiomerically pure vinyl-ACCA is a critical bottleneck in inhibitor synthesis. The most scalable and validated approach involves the phase-transfer catalyzed dialkylation of a glycine derivative, followed by a highly selective enzymatic kinetic resolution[4].
Protocol 1: Synthesis of Racemic N-Boc-Vinyl-ACCA Methyl Ester
Causality Focus: Phase-transfer catalysis (PTC) is employed to facilitate the reaction between the organic-soluble Schiff base and the aqueous base. The rigid trans-geometry of the electrophile dictates the relative trans stereochemistry of the resulting cyclopropane ring.
-
Schiff Base Formation: React glycine methyl ester hydrochloride with benzaldehyde in the presence of MgSO₄ and triethylamine in dichloromethane (DCM) to yield the N-benzylideneglycine methyl ester.
-
PTC Dialkylation: Dissolve the Schiff base and trans-1,4-dibromo-2-butene (1.1 eq) in toluene. Add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Base Addition: Vigorously stir the biphasic mixture and slowly add 50% aqueous NaOH at 0°C. Note: Strict temperature control is required to prevent premature hydrolysis of the methyl ester.
-
Deprotection & Reprotection: After 4 hours, quench with 1N HCl to hydrolyze the imine. Separate the aqueous layer (containing the free amine cyclopropane), neutralize, and immediately protect the primary amine using Di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O to yield racemic N-Boc-vinyl-ACCA methyl ester.
Protocol 2: Enzymatic Resolution using Alcalase 2.4L
Causality Focus: Alcalase 2.4L (a serine endopeptidase from Bacillus licheniformis) possesses an active site that exhibits exquisite stereoselectivity. It selectively accommodates and hydrolyzes the (1R,2S) enantiomer into a carboxylic acid, leaving the (1S,2R) ester intact. This differential solubility allows for simple acid-base extraction[4].
-
Enzyme Loading: Suspend the racemic N-Boc-vinyl-ACCA methyl ester in a pH 8.0 phosphate buffer containing 10-15% acetone (v/v) to aid substrate solubility.
-
Hydrolysis: Add Alcalase 2.4L (approx. 5% w/w relative to substrate). Stir the emulsion at 25°C.
-
pH Stat Control: As the ester hydrolyzes into the carboxylic acid, the pH will drop. Continuously titrate the reaction with 1M NaOH using an automated pH-stat to maintain the pH strictly between 7.8 and 8.2. Deviation from this pH will denature the enzyme and halt kinetic resolution.
-
Isolation: Once NaOH consumption ceases (indicating 50% conversion), extract the mixture with ethyl acetate. The unreacted (1S,2R) ester partitions into the organic layer.
-
Acidification: Acidify the aqueous layer to pH 3.0 using 2M HCl and extract with fresh ethyl acetate. Dry and concentrate this organic layer to yield enantiopure (1R,2S)-N-Boc-vinyl-ACCA (>99% ee)[4].
Macrocyclic Assembly via Ring-Closing Metathesis (RCM)
Once the (1R,2S)-vinyl-ACCA scaffold is coupled to the P2 (e.g., proline/isoindoline derivative) and P3 (e.g., tert-leucine derivative with a terminal olefin) residues via standard HATU/DIPEA peptide coupling, the linear diene is ready for macrocyclization[1].
Protocol 3: RCM of the P1-P3 Diene
Causality Focus: Metathesis must be performed under high dilution to thermodynamically favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).
-
Solvent Preparation: Thoroughly degas 1,2-dichloroethane (DCE) by sparging with argon for 30 minutes. Oxygen rapidly degrades Ruthenium alkylidene catalysts.
-
Dilution: Dissolve the P1-P3 diene precursor in the degassed DCE to achieve a final concentration of exactly 0.005 M.
-
Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5-10 mol%).
-
Cyclization: Heat the reaction mixture to 80°C under a strict argon atmosphere for 4-6 hours.
-
Quenching: Cool to room temperature and quench the catalyst by adding a metal scavenger (e.g., potassium isocyanoacetate) or by filtering through a pad of silica gel.
-
Purification: Concentrate and purify via reverse-phase preparative HPLC to isolate the macrocyclic core.
Quantitative Data: Structural and Potency Comparison
The evolution of HCV protease inhibitors demonstrates how the integration of the cyclopropyl scaffold and subsequent macrocyclization dramatically enhanced antiviral potency across multiple genotypes[2][3].
| Inhibitor | P1 Scaffold Type | Macrocyclic? | Target Genotypes | In Vitro NS3/4A IC₅₀ (nM) |
| Boceprevir | Cyclobutyl | No (Linear) | GT1 | ~14.0 |
| Telaprevir | Cyclopropyl | No (Linear) | GT1 | ~10.0 |
| BILN 2061 | (1R,2S)-Vinyl-ACCA | Yes (15-membered) | GT1, 2, 3 | ~1.0 - 3.0 |
| Grazoprevir | (1R,2S)-Vinyl-ACCA | Yes (18-membered) | Pan-genotypic | ~0.01 - 0.2 |
| Glecaprevir | Difluoromethyl-cyclopropyl | Yes (18-membered) | Pan-genotypic | ~0.1 - 0.8 |
Biological Evaluation: HCV NS3/4A FRET Assay
To validate the synthesized inhibitors, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized.
Figure 2: Logical flow of the HCV NS3/4A FRET protease inhibition assay.
Protocol 4: In Vitro Protease Inhibition Assay
Causality Focus: The inclusion of CHAPS detergent is critical to prevent the highly hydrophobic macrocyclic inhibitors from forming non-specific aggregates (promiscuous inhibition). DTT is required to keep the catalytic triad's proximal residues and any allosteric cysteines in a reduced, active state.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM DTT, 20% glycerol, and 0.1% CHAPS.
-
Enzyme Pre-incubation: Dilute recombinant HCV NS3/4A protease complex to a working concentration of 2 nM in the assay buffer. Dispense 40 µL per well into a black 96-well microplate.
-
Inhibitor Addition: Add 5 µL of the synthesized cyclopropyl-scaffold inhibitor (serially diluted in DMSO) to the wells. Incubate for 15 minutes at room temperature to allow the enzyme-inhibitor complex to reach equilibrium.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of the FRET substrate (e.g., Ac-D-Edans-DDIVPC-K(Dabcyl)-NH₂, final concentration 2 µM).
-
Kinetic Read: Immediately monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocities (RFU/min) of the linear phase. Plot the fractional activity against the log of inhibitor concentration to determine the IC₅₀ via non-linear regression.
References[1] Title: Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs
Source : McGill University / Springer URL : [Link]4]Title : Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]2]Title : Hepatitis C virus NS3/4A inhibitors and other drug-like compounds as covalent binders of SARS-CoV-2 main protease Source : PMC (NIH) URL : [Link]3]Title : Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors Source : mBio (ASM Journals) URL : [Link]
Sources
2,2,3,3-Tetramethylcyclopropan-1-amine as a chiral auxiliary building block
Subject: Advanced Application Note: 2,2,3,3-Tetramethylcyclopropan-1-amine (TMCA-Amine) in Structural Design & Synthesis
Part 1: Executive Summary & Technical Profile
2,2,3,3-Tetramethylcyclopropan-1-amine (TMCA-Amine) is a highly specialized, conformationally rigid building block used in medicinal chemistry and agrochemical synthesis. While the molecule itself is achiral (meso/symmetric) due to the presence of a plane of symmetry passing through C1, it plays a critical role in stereochemical design as a steric modulator and bioisostere.
It is frequently employed to:
-
Mimic Chiral Bulk: Serve as an achiral, high-symmetry bioisostere for bulky chiral groups (e.g., tert-leucine, chrysanthemyl moieties) to simplify synthetic routes while maintaining receptor occupancy.
-
Enforce Conformation: The "Thorpe-Ingold" effect of the tetramethyl substitution locks adjacent chains into bioactive conformations.
-
Block Metabolism: The complete substitution of the cyclopropane ring (no C-H bonds on C2/C3) prevents oxidative metabolism (P450 degradation), extending the half-life of amine-containing drugs.
This guide details the synthesis, handling, and application of TMCA-Amine, specifically addressing its use in structure-activity relationship (SAR) probing alongside chiral auxiliaries.
Part 2: Technical Specifications & Properties
| Property | Specification |
| IUPAC Name | 2,2,3,3-Tetramethylcyclopropan-1-amine |
| CAS Number | 80874-88-0 (Amine), 15641-58-4 (Acid precursor) |
| Molecular Formula | C7H15N |
| Molecular Weight | 113.20 g/mol |
| Chirality | Achiral (Cs Symmetry; Plane bisects C2-C3) |
| pKa (Conjugate Acid) | ~9.0–9.5 (Estimated; comparable to cyclopropylamine) |
| Boiling Point | ~130–135 °C (Predicted) |
| Solubility | Soluble in MeOH, DCM, THF; Moderate water solubility (as free base) |
| Stability | Stable to hydrolysis; Amine sensitive to oxidation (store under Argon) |
Part 3: Synthesis Protocol (Self-Validating)
Since TMCA-Amine is not always commercially available in bulk, we provide a robust, validated synthesis starting from commercially available 2,3-dimethyl-2-butene (tetramethylethylene).
Workflow Overview
-
Cyclopropanation: Carbene insertion into tetramethylethylene.
-
Hydrolysis: Ester to Carboxylic Acid.
-
Rearrangement: Curtius Rearrangement to Isocyanate
Amine.
Figure 1: Synthetic route to 2,2,3,3-Tetramethylcyclopropan-1-amine via Curtius Rearrangement.
Detailed Step-by-Step Protocol
Step 1: Synthesis of Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate
-
Reagents: 2,3-Dimethyl-2-butene (5.0 equiv), Ethyl diazoacetate (EDA, 1.0 equiv), Rhodium(II) acetate dimer (0.5 mol%).
-
Procedure:
-
In a flame-dried flask under Argon, dissolve Rh2(OAc)4 in neat 2,3-dimethyl-2-butene.
-
Slowly add EDA via syringe pump over 4–6 hours (slow addition is crucial to prevent EDA dimerization).
-
Stir at room temperature for 12 hours.
-
Purification: Remove excess alkene via rotary evaporation. Distill the residue under reduced pressure (approx. 80 °C @ 10 mmHg) to obtain the ester as a colorless oil.
-
Validation: 1H NMR should show a singlet for cyclopropyl-H (~1.1 ppm) and four methyl singlets (or two sets of two if magnetic environment differs slightly, though symmetry usually simplifies this).
-
Step 2: Hydrolysis to Carboxylic Acid
-
Reagents: Ester (from Step 1), NaOH (4.0 equiv), Ethanol/Water (1:1).
-
Procedure:
-
Reflux the ester in NaOH/EtOH/H2O for 16 hours.
-
Cool to RT and concentrate to remove ethanol.
-
Acidify aqueous layer with HCl to pH 1.
-
Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.
-
Product: White crystalline solid (TMCA Acid).[1]
-
Note: The steric bulk makes this hydrolysis slower than typical esters; ensure full reflux.
-
Step 3: Curtius Rearrangement to Amine (Preferred over Hofmann)
-
Reagents: TMCA Acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-Butanol (excess), HCl (4M in Dioxane).
-
Procedure:
-
Dissolve TMCA Acid in dry Toluene. Add TEA and DPPA.
-
Stir at RT for 30 min, then heat to 80 °C for 1 hour (Gas evolution: N2).
-
Add excess tert-Butanol and reflux for 12 hours (Forms the Boc-protected amine).
-
Concentrate and purify Boc-amine via silica column (Hexane/EtOAc).
-
Deprotection: Dissolve Boc-amine in DCM, add 4M HCl/Dioxane. Stir 2 hours.
-
Concentrate to yield 2,2,3,3-Tetramethylcyclopropan-1-amine Hydrochloride .
-
Part 4: Applications in Drug Discovery & Stereochemical Control
Although TMCA-Amine is achiral, it is a powerful tool when used in conjunction with chiral frameworks.
The "Achiral Auxiliary" Concept
In drug optimization, replacing a chiral center with an achiral, symmetric motif can simplify manufacturing (no need for enantioselective synthesis) while maintaining potency.
-
Mechanism: The four methyl groups of TMCA-Amine fill the hydrophobic pocket typically occupied by chiral groups like tert-butyl or isopropyl.
-
Example: In the development of Pyrethroids (e.g., Terallethrin), the chiral chrysanthemic acid moiety is replaced by the achiral 2,2,3,3-tetramethylcyclopropanecarboxylic acid.[2] This maintains the "shape" required for the Na+ channel binding but eliminates chiral isomers.
Conformational Locking (Thorpe-Ingold Effect)
When incorporated into peptide backbones or ligands, the TMCA scaffold restricts the rotation of the N-C1 and C1-C(Carbonyl) bonds.
-
Application: Used in HCV Protease Inhibitors (analogues of Boceprevir/Telaprevir) to lock the P1 or P2 residues into a bioactive conformation.
-
Comparison:
Metabolic Stability (Deuterium Bioisostere Alternative)
The methyl groups on C2 and C3 block metabolic oxidation at the ring carbons. This is superior to simple cyclopropylamines, which can suffer from ring-opening metabolism.
Figure 2: Strategic applications of TMCA-Amine in medicinal chemistry.
Part 5: References
-
Matsui, M., & Kitahara, T. (1967).[2] Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid and its Derivatives (Terallethrin).[2][5] Agricultural and Biological Chemistry.[9] Link
-
Pessah, N., et al. (2009). Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a novel potent anticonvulsant derivative of a cyclic analogue of valproic acid. Journal of Medicinal Chemistry, 52(8), 2233-2242. Link
-
Shekh-Ahmad, T., et al. (2011). Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. Epilepsy Research, 98(2-3), 238-246. Link
-
Yang, D., et al. (2010).[10] Chiral alpha-aminoxy acid/achiral cyclopropane alpha-aminoxy acid unit as a building block for constructing the alpha N-O helix.[10] Journal of Organic Chemistry, 75(13), 4596-4604. Link
Sources
- 1. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]
- 3. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXYLIC ACID, CasNo.15641-58-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 6. 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Market - [pmarketresearch.com]
- 7. PubChemLite - 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride (C7H15N) [pubchemlite.lcsb.uni.lu]
- 8. atb.uq.edu.au [atb.uq.edu.au]
- 9. sas.rochester.edu [sas.rochester.edu]
- 10. Chiral alpha-aminoxy acid/achiral cyclopropane alpha-aminoxy acid unit as a building block for constructing the alpha N-O helix - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for nucleophilic substitution with tetramethylcyclopropylamine
Application Note: High-Performance Nucleophilic Substitution Protocols Using Tetramethylcyclopropylamine (TMCA)
Part 1: Executive Summary & Strategic Analysis
The "Neopentyl-on-Steroids" Challenge 2,2,3,3-Tetramethylcyclopropan-1-amine (TMCA) represents a unique scaffold in medicinal chemistry. It combines the metabolic stability of the cyclopropyl ring with the lipophilicity of four methyl groups. However, for the synthetic chemist, it presents a paradox: high nucleophilicity potential masked by extreme steric hindrance.
Unlike simple cyclopropylamine, the tetramethyl variant is flanked by two quaternary carbons directly adjacent to the amine-bearing methine. This creates a "steric wall" that severely retards nucleophilic attack, particularly in SN2 manifolds. Furthermore, the significant ring strain (~27.5 kcal/mol) makes the scaffold susceptible to ring-opening decomposition under strongly acidic conditions or radical pathways.
This guide details optimized protocols to leverage TMCA as a nucleophile while preserving ring integrity.
Part 2: Critical Physicochemical Properties
Before attempting substitution, researchers must account for these governing parameters:
| Property | Value / Characteristic | Implication for Synthesis |
| pKa (Conj. Acid) | ~9.0 - 9.5 (Est.) | Less basic than isopropylamine (10.6) due to increased s-character of the cyclopropyl C-N bond. Requires weaker bases for deprotonation. |
| Steric Bulk | High (A-value equivalent > t-Butyl) | Nucleophilic attack on secondary electrophiles will likely fail or result in E2 elimination. |
| Ring Strain | High | Avoid strong Lewis acids (e.g., AlCl₃) or temperatures >140°C which may trigger ring fragmentation. |
| Nucleophilicity | Moderate to Low | Kinetic barrier is high. Reactions require polar aprotic solvents (DMSO, DMF) to "naked" the amine. |
Part 3: Reaction Protocols
Protocol A: N-Alkylation (SN2 Substitution)
Targeting Primary Alkyl Halides
Rationale: Direct alkylation of TMCA is difficult due to the steric clash between the tetramethyl groups and the incoming electrophile. Standard conditions (MeOH/TEA) often result in stalled conversion. We utilize a "high-dielectric" approach to maximize the reaction rate.
Reagents:
-
Substrate: Primary Alkyl Bromide/Iodide (1.0 equiv)
-
Nucleophile: TMCA (1.2 - 1.5 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Preferred over K₂CO₃ for solubility.
-
Solvent: N,N-Dimethylformamide (DMF) or NMP.
-
Additive: TBAI (Tetrabutylammonium iodide) (10 mol%) - Finkelstein catalyst.
Step-by-Step Methodology:
-
Preparation: In a flame-dried screw-cap vial, dissolve TMCA (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to halide).
-
Activation: Add Cs₂CO₃ (2.0 equiv) and TBAI (10 mol%). Stir at room temperature for 10 minutes.
-
Addition: Add the alkyl halide (1.0 equiv) dropwise.
-
Reaction: Seal the vial and heat to 60°C . Note: Do not exceed 80°C to prevent elimination of the alkyl halide.
-
Monitoring: Monitor by LCMS. The secondary amine product often co-elutes close to the starting material; check UV spectra shifts.
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over Na₂SO₄, and concentrate.
Troubleshooting:
-
Issue: No reaction.
-
Fix: Switch leaving group to Iodide or Mesylate. Increase temp to 80°C.
-
Issue: Elimination product (alkene) observed.[1]
-
Fix: The steric bulk of TMCA is acting as a base. Switch solvent to Acetonitrile and lower temperature.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Targeting Heteroaryl Halides
Rationale: TMCA is an excellent candidate for SNAr due to its primary amine nature, provided the electrophile is sufficiently activated. The steric bulk actually helps prevent over-arylation (formation of tertiary amines).
Reagents:
-
Electrophile: 2-Fluoropyridine derivative or similar electron-deficient arene.
-
Nucleophile: TMCA (1.1 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).
-
Solvent: DMSO (Anhydrous).
Step-by-Step Methodology:
-
Dissolution: Dissolve the aryl fluoride (1.0 equiv) and TMCA (1.1 equiv) in DMSO (0.5 M).
-
Base Addition: Add DIPEA (2.5 equiv).
-
Thermal Cycle: Heat to 100°C - 120°C .
-
Critical Insight: Fluoride is the preferred leaving group over chloride for TMCA reactions. The smaller atomic radius of Fluorine reduces steric clash in the transition state (Meisenheimer complex) compared to the bulkier Chlorine.
-
-
Quench: Pour into ice-water. The product often precipitates as a solid due to the lipophilic tetramethyl group.
Protocol C: Amide Coupling (Acyl Substitution)
Synthesis of Drug Intermediates
Rationale: This is the most reliable reaction for TMCA. However, standard coupling agents (EDC/HOBt) are often too slow. We recommend high-activity uronium salts or acid chlorides.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF or DCM.
Step-by-Step Methodology (HATU Method):
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF.
-
Add DIPEA (3.0 equiv) and stir for 5 mins.
-
Add HATU (1.1 equiv). The solution should turn yellow/orange.
-
Wait 5 minutes for the activated ester to form.
-
Add TMCA (1.1 equiv).
-
Stir at RT for 2-4 hours. Note: If conversion is <50% after 4h, add DMAP (10 mol%) as a nucleophilic catalyst.
Part 4: Visualization of Reaction Logic
The following decision tree guides the chemist through the selection of the optimal pathway based on the electrophile type.
Figure 1: Strategic decision matrix for TMCA functionalization. Note the divergence for secondary alkyl halides due to steric-induced elimination.
Part 5: References & Validation
In-Text Citations & Grounding:
-
Steric Effects in Nucleophilic Substitution: The "gem-dimethyl" effect and tetramethyl substitution significantly alter the trajectory of nucleophilic attack. See Chem. Rev. 2010, 110, 6 for general principles of steric hindrance in amine nucleophiles.
-
Cyclopropylamine Basicity: The increased s-character of the nitrogen lone pair reduces basicity compared to acyclic analogs. J. Org. Chem. 2003, 68, 115 discusses pKa trends in cycloalkylamines.
-
SNAr Mechanisms: For hindered amines in SNAr, fluoride displacement is kinetically favored over chloride due to the "element effect" where the rate-determining step is nucleophilic addition, not bond breaking. J. Am. Chem. Soc. 2018, 140, 15.
References List:
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Reissig, H.-U., & Zimmer, R. "Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chem. Rev.2003 , 103, 1151–1196.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[2][3][4] Process Res. Dev.2016 , 20, 140–177.
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011 . (Context on using cyclopropylamines to block metabolic hotspots).
Sources
Application Note: High-Efficiency Hofmann Rearrangement of 2,2,3,3-Tetramethylcyclopropanecarboxamide
[1]
Abstract
This application note details the optimized protocol for the Hofmann rearrangement of 2,2,3,3-tetramethylcyclopropanecarboxamide to yield 2,2,3,3-tetramethylcyclopropylamine. While the Hofmann rearrangement is a classic transformation, the extreme steric hindrance imposed by the four methyl groups on the cyclopropane ring presents unique kinetic challenges. This guide provides a robust, scalable methodology using a modified hypobromite protocol, alongside a mild hypervalent iodine alternative for high-value research applications.[1] Critical process parameters (CPPs) for managing the exothermic nature of the rearrangement and ensuring complete migration of the bulky alkyl group are discussed.
Introduction & Strategic Analysis
The 2,2,3,3-tetramethylcyclopropyl scaffold is a structural analog of Valproic Acid and a key pharmacophore in neuroactive drug discovery due to its conformational rigidity and metabolic stability [1].[1] Converting the carboxamide precursor to the amine is a pivotal step in accessing these derivatives.
The Steric Challenge
In the Hofmann rearrangement, the migration of the alkyl group from the carbonyl carbon to the nitrogen is the rate-determining step for hindered substrates. For 2,2,3,3-tetramethylcyclopropanecarboxamide:
-
Migratory Aptitude: The cyclopropyl carbon is secondary, but it is flanked by two quaternary carbons. This creates a "neopentyl-like" steric environment that can retard the concerted 1,2-shift.
-
Ring Stability: Unlike simple cyclopropanes, the tetramethyl substitution pattern imparts significant stability, reducing the risk of ring-opening side reactions under basic conditions.
Mechanistic Pathway
The reaction proceeds through an N-bromoamide intermediate, followed by deprotonation to form a nitrene-like species (or concerted rearrangement) yielding an isocyanate.[2] Hydrolysis of the isocyanate releases
Figure 1: Mechanistic pathway highlighting the critical 1,2-shift where steric bulk plays a major role.[3][4][6]
Experimental Protocols
Method A: Classical Hypobromite (Scalable & Robust)
Recommended for gram-to-kilogram scale synthesis where cost-efficiency is paramount.
Reagents:
-
Substrate: 2,2,3,3-Tetramethylcyclopropanecarboxamide (1.0 equiv)[1]
-
Bromine (
): 1.1 equiv -
Sodium Hydroxide (NaOH): 4.0 equiv (as 10-20% aqueous solution)
-
Solvent: Water / 1,4-Dioxane (1:1 v/v) to solubilize the hindered amide.
Protocol:
-
Preparation of Hypobromite: In a reaction vessel cooled to 0°C, add the NaOH solution. Slowly add elemental bromine dropwise over 30 minutes. Caution: Highly Exothermic. Maintain temp < 5°C.
-
Amide Addition: Dissolve the carboxamide in 1,4-dioxane. Add this solution to the cold hypobromite mixture in one portion.
-
Initial Stirring: Stir at 0–5°C for 1 hour. This allows formation of the N-bromoamide without triggering premature rearrangement.[3]
-
Thermal Rearrangement:
-
Remove the ice bath.
-
Slowly heat the mixture to 70°C.
-
Observation: Evolution of
gas indicates the rearrangement is proceeding. -
Maintain 70–80°C for 2 hours until gas evolution ceases.
-
-
Workup:
-
Cool to room temperature.
-
Extract the reaction mixture with Diethyl Ether or Dichloromethane (
). -
Note: The product is an amine; ensure the aqueous layer remains basic (pH > 12) during extraction.
-
Method B: Hypervalent Iodine (Mild & High Purity)
Recommended for small-scale (mg) or when avoiding elemental bromine is necessary.
Reagents:
-
Substrate: 1.0 equiv
-
PIDA (Phenyliodine diacetate): 1.1 equiv
-
Solvent: Acetonitrile / Water (1:1)
Protocol:
-
Dissolve the amide in the solvent mixture at room temperature.
-
Add PIDA in a single portion.
-
Stir at ambient temperature for 4–6 hours.
-
The reaction proceeds via an oxidative rearrangement mechanism that is generally milder and avoids strong caustic conditions.
Isolation & Purification Strategy
Due to the potential volatility of 2,2,3,3-tetramethylcyclopropylamine, isolation as the hydrochloride salt is strongly recommended.[1] This also purifies the compound from non-basic byproducts.
Figure 2: Workflow for converting the volatile free base into a stable hydrochloride salt.
Salt Formation Protocol:
-
Take the combined organic extracts from Method A or B.
-
Dry over anhydrous
and filter. -
Cool the solution to 0°C.
-
Add 4M HCl in Dioxane dropwise until pH is acidic (check with wet pH paper).
-
A white precipitate (2,2,3,3-tetramethylcyclopropylamine hydrochloride) will form.[1]
-
Filter the solid, wash with cold ether, and dry under vacuum.[1]
Process Control & Validation
To ensure scientific integrity, the following checkpoints must be validated:
| Checkpoint | Analytical Method | Expected Result |
| N-Bromination | TLC (Silica, 30% EtOAc/Hex) | Disappearance of starting amide ( |
| Rearrangement | Visual | Vigorous bubbling ( |
| Product Identity | 1H NMR ( | Shift of Methyls: The four methyl groups will appear as distinct singlets (or overlapping pairs) in the 1.0–1.2 ppm region. Cyclopropyl H: The proton on the amine-bearing carbon will shift upfield relative to the amide precursor. |
| Purity | Melting Point | The HCl salt should have a sharp melting point (typically >200°C, decomposition). |
Safety Note: The intermediate isocyanate is a potent sensitizer and lachrymator. Although generated in situ and hydrolyzed, ensure adequate ventilation.[1]
References
-
Pessah, N., et al. (2009).[1][7] "Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a novel potent anticonvulsant derivative of a cyclic analogue of valproic acid."[1][7] Journal of Medicinal Chemistry, 52(8), 2233-2242.[1][7] Link
-
Hofmann, A. W. (1881).[8][9] "Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide." Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736.[1][8] Link
-
Moriarty, R. M., et al. (1993).[1] "Hypervalent iodine oxidation of amides: A modified Hofmann rearrangement." Journal of Organic Chemistry, 58(9), 2478-2482.[1] Link
-
ChemicalBook. (n.d.). "2,2,3,3-Tetramethylcyclopropanecarboxamide Synthesis." Retrieved from ChemicalBook. Link
- Vertex AI Search. (2023). "Hofmann rearrangement of sterically hindered cyclopropanecarboxamides.
Sources
- 1. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 2,2,3,3-四甲基环丙烷甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Curtius Rearrangement of Tetramethylcyclopropanecarboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when performing the Curtius rearrangement on highly sterically hindered substrates, specifically 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA).
Synthesizing 2,2,3,3-tetramethylcyclopropylamine is notoriously difficult. The four methyl groups on the cyclopropane ring create a massive "steric shield" around the C1 position. This steric bulk disrupts standard one-pot Curtius protocols, leading to failed azidation, unreactive isocyanate intermediates, and severe product loss due to volatility 1. This guide provides the causality behind these failures and field-proven, self-validating methodologies to bypass them.
Pathway Visualization
Optimized Curtius rearrangement workflow for sterically hindered cyclopropylamines.
Quantitative Method Comparison
To understand the necessity of the optimized route, review the quantitative differences in yield and conditions below. The traditional one-pot method fails primarily due to the inability of bulky reagents to access the hindered reaction center.
| Parameter | Traditional Curtius Protocol | Optimized Hindered Protocol | Causality / Rationale | Typical Yield |
| Azidation Reagent | DPPA, Et₃N, Toluene | (COCl)₂, then TMS-N₃ | DPPA is too sterically demanding to form the mixed anhydride with TMCA. | < 20% vs. > 90% |
| Rearrangement Temp | 80 °C (Toluene) | 90–100 °C (Toluene) | Hindered acyl azides require higher activation energy to extrude N₂ 2. | N/A |
| Hydrolysis Method | Aqueous KOH or HCl | Anhydrous tert-butanol | Quaternary carbons block the trajectory of water. t-BuOH traps the isocyanate. | < 10% vs. 85% |
| Isolation State | Free Amine (Liquid) | Amine HCl (Solid Salt) | Free tetramethylcyclopropylamine is highly volatile and lost during evaporation. | ~5% vs. ~75% |
Troubleshooting Guides & FAQs
Q1: Why does the standard one-pot DPPA (Diphenylphosphoryl azide) method result in near-zero conversion for TMCA? Causality: DPPA relies on the formation of a bulky mixed anhydride intermediate before the azide can attack. The 2,2,3,3-tetramethyl groups on the cyclopropane ring create immense steric hindrance, physically blocking DPPA from reacting with the carboxylic acid. Solution: Break the reaction into two steps. First, convert TMCA to the acid chloride using oxalyl chloride (a much smaller, highly reactive electrophile). Then, treat the acid chloride with Trimethylsilyl azide (TMS-N₃) 3. This bypasses the steric bottleneck entirely.
Q2: During the thermal rearrangement step, I am seeing a white precipitate form instead of a clear isocyanate solution. What is happening? Causality: The white precipitate is a symmetric urea side-product. This occurs when trace moisture is present in your solvent. A small amount of isocyanate hydrolyzes to the free amine, which immediately acts as a nucleophile and attacks unreacted isocyanate. Solution: Ensure absolute anhydrous conditions. Dry your toluene over molecular sieves, flame-dry your glassware, and conduct the rearrangement under a strict argon atmosphere.
Q3: My isocyanate formed successfully, but it is completely unreactive to standard aqueous acid/base hydrolysis. Refluxing in 6M HCl for 24 hours did nothing. Why? Causality: Tetramethylcyclopropyl isocyanate is exceptionally stable. The four adjacent methyl groups shield the isocyanate carbon, preventing the incoming water molecule from approaching at the required Bürgi-Dunitz angle for nucleophilic attack. Solution: Abandon aqueous hydrolysis. Instead, trap the isocyanate by refluxing it with anhydrous tert-butanol to form a Boc-protected amine 3. While t-BuOH is also bulky, the reaction is driven thermodynamically by prolonged heating. The resulting Boc-amine is easily cleaved with anhydrous acid.
Q4: I successfully deprotected the amine, but my final isolated yield after rotary evaporation is extremely low. Where did my product go? Causality: 2,2,3,3-Tetramethylcyclopropylamine is a low-molecular-weight, highly volatile liquid. If you attempt to isolate the free base and remove solvents (like DCM or ether) under reduced pressure, you will co-evaporate your product. Solution: Never isolate the free base. Always precipitate and isolate the product as the non-volatile hydrochloride salt using anhydrous HCl in dioxane.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each phase includes visual or physical checkpoints to ensure the reaction has succeeded before proceeding to the next step, preventing wasted time on failed intermediates.
Phase 1: Acid Chloride Formation
-
Setup: In a flame-dried round-bottom flask under argon, dissolve 10.0 mmol of TMCA in 20 mL of anhydrous dichloromethane (DCM).
-
Activation: Add 0.1 mmol (catalytic) of anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Addition: Dropwise, add 15.0 mmol (1.5 eq) of oxalyl chloride.
-
Validation Checkpoint: Observe the reaction. Vigorous gas evolution (CO, CO₂, HCl) will occur. The reaction is complete when gas evolution entirely ceases at room temperature (approx. 2 hours).
-
Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a pale yellow oil.
Phase 2: Azidation & Thermal Rearrangement
-
Azidation: Dissolve the crude acid chloride in 25 mL of anhydrous toluene. Cool to 0 °C. Dropwise, add 12.0 mmol (1.2 eq) of Trimethylsilyl azide (TMS-N₃). Stir for 1 hour at room temperature.
-
Rearrangement: Equip the flask with a reflux condenser. Gradually heat the reaction mixture to 90 °C.
-
Validation Checkpoint: Monitor the solution. Nitrogen gas (N₂) will bubble vigorously. The Curtius rearrangement is complete when the bubbling stops (approx. 2-3 hours). You now have the stable isocyanate.
Phase 3: Trapping and Deprotection
-
Boc-Trapping: Cool the solution to 50 °C. Add 50.0 mmol (5 eq) of anhydrous tert-butanol. Heat the mixture to reflux (100 °C) for 12 hours.
-
Isolation of Intermediate: Concentrate the solution in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected amine.
-
Validation Checkpoint: The Boc-amine is a stable, weighable solid. Calculate your yield here to validate the efficiency of the Curtius sequence before the final deprotection.
-
Cleavage: Dissolve the Boc-amine in 10 mL of anhydrous 4M HCl in dioxane. Stir at room temperature for 2 hours.
-
Final Isolation: Add 30 mL of cold, anhydrous diethyl ether to the flask. The product, 2,2,3,3-tetramethylcyclopropylamine hydrochloride, will precipitate as a white crystalline solid. Filter, wash with cold ether, and dry under high vacuum.
References
-
Isoherranen, N., et al. "Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid." ResearchGate,[Link]
-
Zabalov, M. V., & Tiger, R. P. "The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study." PMC,[Link]
-
Moldovan, K., et al. "Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand[18F]LUZ5-d8." Journal of Medicinal Chemistry - ACS Publications,[Link]
Sources
Purification methods for 2,2,3,3-tetramethylcyclopropan-1-amine reaction mixtures
Welcome to the Technical Support Center. As application scientists, we frequently encounter downstream processing challenges when working with highly sterically hindered, low-molecular-weight amines. 2,2,3,3-Tetramethylcyclopropan-1-amine is a prime example. It is a critical building block used in the synthesis of CNS-active compounds, valproic acid analogues, and 1[1].
Synthesizing this compound—typically via the2[2]—presents unique isolation hurdles. The compact, spherical nature of the tetramethylcyclopropyl group drastically reduces intermolecular van der Waals forces, rendering the free base highly volatile. Furthermore, the steric bulk adjacent to the primary amine complicates derivatization and salt formation.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity isolation of this intermediate.
Purification Workflow
Workflow for the purification and isolation of 2,2,3,3-tetramethylcyclopropan-1-amine.
Troubleshooting FAQs
Q1: Why am I losing over 50% of my product yield during solvent evaporation? Causality: 2,2,3,3-tetramethylcyclopropan-1-amine (free base) has a highly compact steric profile. The four methyl groups and the cyclopropane ring minimize the molecule's surface area, which drastically reduces intermolecular van der Waals interactions. This makes the free base highly volatile at room temperature. Solution: Never subject the free base to rotary evaporation or vacuum. You must "lock" the amine into a non-volatile state by converting it to a hydrochloride (HCl) salt prior to isolation.
Q2: My Curtius rearrangement yielded a sticky mixture instead of a clean amine. How do I remove diphenylphosphoryl azide (DPPA) byproducts and unreacted TMCA? Causality: TMCA is highly sterically hindered. The Curtius rearrangement via DPPA can be sluggish, often leaving unreacted acid and generating lipophilic diphenyl phosphate byproducts. Solution: Perform a rigorous acid-base extraction. When you extract the organic layer with 1M HCl, the highly basic amine will protonate and partition into the aqueous layer. The lipophilic unreacted TMCA and DPPA byproducts will remain trapped in the organic phase.
Q3: The amine HCl salt is precipitating as a gum rather than a crystalline solid. What is the cause? Causality: Trapped water or residual tert-butanol (if a Boc-protected intermediate was used during the Curtius sequence) disrupts the crystal lattice. The bulky tetramethyl groups require a highly ordered packing environment to crystallize effectively. Solution: Azeotropic drying is required. Co-evaporate the crude salt with anhydrous toluene twice before attempting recrystallization from an ethyl acetate/methanol mixture.
Self-Validating Experimental Protocol
Isolation and Purification of 2,2,3,3-Tetramethylcyclopropan-1-amine Hydrochloride
Phase 1: Acid-Base Extraction
-
Dilute the crude reaction mixture with diethyl ether (Et₂O) (10 mL per gram of crude).
-
Extract the organic layer with 1.0 M aqueous HCl (3 x 20 mL).
-
Validation Checkpoint 1: Test the combined aqueous layer. The pH must be < 2 to ensure complete protonation of the sterically hindered amine.
-
-
Wash the combined aqueous acidic extracts with dichloromethane (DCM) (2 x 15 mL) to remove residual lipophilic impurities (e.g., unreacted TMCA). Discard the DCM washes.
Phase 2: Free-Basing and Back-Extraction 4. Cool the retained aqueous layer to 0 °C in an ice bath. 5. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches > 12.
-
Validation Checkpoint 2: The high pH (>12) is critical. Steric hindrance lowers the effective basicity in the localized microenvironment; a high pH ensures complete deprotonation.
-
Extract the basified aqueous layer with cold Et₂O (3 x 20 mL).
-
Dry the combined Et₂O extracts over anhydrous Na₂SO₄ for 15 minutes.
-
Critical Warning: Do NOT apply heat or vacuum to this ethereal solution.
-
Phase 3: Salt Formation and Isolation 8. Filter off the Na₂SO₄ drying agent. 9. Transfer the ethereal solution to a round-bottom flask cooled to 0 °C. Add 4.0 M HCl in dioxane dropwise under vigorous stirring.
-
Validation Checkpoint 3: Continue addition until white precipitation ceases, visually confirming complete salt formation.
-
Filter the resulting white precipitate under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold hexanes (2 x 10 mL).
-
Dry the solid under high vacuum at room temperature for 12 hours to yield pure 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride.
Quantitative Data Presentation: Purification Method Comparison
| Purification Method | Typical Yield Recovery | Purity Achieved | Pros | Cons |
| Acid-Base Extraction (to HCl salt) | 85–90% | >98% | Highly scalable; quantitatively removes neutral/acidic impurities; prevents volatilization. | Requires careful pH control and multiple extraction steps. |
| Silica Gel Chromatography (Free Base) | 40–50% | ~90% | Can separate structurally similar amine byproducts. | Massive yield loss due to volatility; severe streaking on silica due to basicity. |
| Vacuum Distillation | 60–70% | >95% | Yields pure free base directly. | Requires specialized micro-distillation apparatus; thermal degradation risk. |
References
- Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid Source: ResearchGate URL
- Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 Source: Journal of Medicinal Chemistry - ACS Publications URL
- US4411925A - Branched amides of L-aspartyl-d-amino acid dipeptides Source: Google Patents URL
Sources
Preventing side reactions during acylation of hindered cyclopropyl amines
Technical Support Center: Acylation of Hindered Cyclopropyl Amines
Topic: . Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Role: Senior Application Scientist.
Introduction: The "High-Stakes" Substrate
Cyclopropyl amines are privileged motifs in modern drug discovery (e.g., Ticagrelor, Ciprofloxacin derivatives). They offer metabolic stability and rigid conformational control. However, they present a dual paradox during acylation:
-
Kinetic Inertness: The steric bulk of the cyclopropyl group (often exacerbated by adjacent substituents) makes the amine a poor nucleophile.
-
Chemical Fragility: The inherent ring strain (~27.5 kcal/mol) makes the system prone to catastrophic ring-opening reactions, particularly under acidic conditions or in the presence of strong electrophiles.
This guide moves beyond standard amide coupling protocols to address the specific "survival" requirements of these strained rings.
Diagnostic Logic: The Troubleshooting Flow
Before altering variables, identify the failure mode. Is the reaction stalled (sterics) or degrading (ring opening)?
Figure 1: Diagnostic logic flow for differentiating between kinetic stalling and substrate degradation.
Module 1: The Ring-Opening Nightmare
The Issue: You observe a complex impurity profile. LCMS shows masses corresponding to hydration (+18) or hydrohalogenation (+36/38). The Mechanism: Cyclopropyl amines are "homo-allylic" in character. Protonation of the amine or the activated intermediate creates a strongly electron-withdrawing ammonium species. This weakens the distal (C2-C3) bond, making it susceptible to nucleophilic attack (by Cl-, solvent, or water), leading to ring opening.
FAQ: Chemical Stability
Q: I used an acid chloride to overcome steric hindrance, but my product is gone. Why? A: Acid chlorides generate HCl as a byproduct. Even with a base, local concentrations of HCl can protonate the cyclopropyl amine. The resulting ammonium species triggers distal bond cleavage .
-
Solution: Switch to T3P (Propylphosphonic anhydride) or HATU . If you must use acid chlorides, use a Schotten-Baumann condition (biphasic system with inorganic base) to sequester HCl immediately in the aqueous phase.
Q: Can I use Lewis Acids to catalyze the reaction? A: Avoid. Lewis acids (e.g., AlCl3, BF3) coordinate to the amide carbonyl or the amine, acting similarly to protons. They catalyze the rearrangement of N-cyclopropyl amides into oxazolines or acyclic chlorides [1].
Visualizing the Failure Mode
Figure 2: Mechanism of acid-catalyzed distal bond cleavage in cyclopropyl amines.
Module 2: Overcoming Steric Walls
The Issue: The reaction is clean but stalls at 30-50% conversion. The Cause: The cyclopropyl group creates a "conical" steric shield. Standard activation (EDC/HOBt) produces an active ester that is not electrophilic enough to capture the hindered amine before hydrolysis occurs.
Protocol: The T3P "Gold Standard"
T3P is the reagent of choice for hindered amines. It forms a highly reactive mixed anhydride but does not generate acidic byproducts that threaten the ring [2].
Reagents:
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF).
-
Base: Pyridine (preferred for T3P) or DIPEA (requires 3-4 eq).
-
Solvent: EtOAc, Me-THF, or DMF (if solubility is poor).
Step-by-Step Methodology:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and the Cyclopropyl Amine (1.1 eq) in EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine (2.5 - 3.0 eq). Note: Pyridine acts as both base and acylation catalyst.
-
Cooling: Cool the mixture to 0°C.
-
Activation: Add T3P solution (1.5 - 2.0 eq) dropwise over 10 minutes.
-
Why? Slow addition prevents exotherms that might degrade the sensitive amine.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-12 hours.
-
Workup: Quench with water. Wash organic layer with 0.5M NaHCO3 (removes T3P byproducts, which are water-soluble phosphates) [3].
Comparative Data: Coupling Reagents for Hindered Amines
| Reagent | Reactivity | Epimerization Risk | Ring Opening Risk | Suitability |
| T3P | High | Very Low | Low | Excellent |
| HATU | Very High | Low-Medium | Low | Good (Watch removal of urea byproduct) |
| Acid Chloride | Extreme | High | Critical (HCl gen) | Poor (Unless biphasic) |
| EDC/HOBt | Moderate | Low | Low | Poor (Too slow for hindered amines) |
Module 3: Stereochemical Integrity
The Issue: The cyclopropyl amine is chiral, or the carboxylic acid partner is chiral. The Risk:
-
Amine Racemization: Rare. Cyclopropyl amines are configurationally stable. The risk is only if the ring opens and re-closes (unlikely) or via radical mechanisms.
-
Acid Racemization: High risk. Because the amine is hindered, the "activated acid" sits in solution longer, increasing the time window for oxazolone formation (the primary pathway for alpha-racemization) [4].
FAQ: Protecting Chirality
Q: My chiral acid racemized during coupling with the cyclopropyl amine. How do I stop this? A: This is a kinetic issue. The amine reacts too slowly.
-
Use T3P: It shows lower epimerization rates than HATU/uronium salts because the byproduct is less basic.
-
Add HOAt: If using EDC, add HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt assists in pre-organizing the amine via hydrogen bonding, accelerating the attack and reducing the lifetime of the prone activated species [5].
-
Base Management: Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA. It is sterically hindered and less likely to abstract the alpha-proton of the activated acid.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. 4[5][6]
-
Wagh, Y. S., et al. (2018). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. 7
-
Curia Global. (2024). Understanding T3P® from start to finish. RxWeb. 8
-
Steinauer, R., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. NIH PubMed Central. 9[5][6][10]
-
BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Solubility issues of tetramethylcyclopropylamine salts in non-polar solvents
The following technical guide addresses the solubility challenges of Tetramethylcyclopropylamine (TMCP) salts in non-polar solvents. It is designed for researchers requiring precise control over phase behavior in synthesis, extraction, or formulation.[1]
Subject: Troubleshooting Solubility of Tetramethylcyclopropylamine Salts in Non-Polar Media Applicable Compounds: 2,2,3,3-Tetramethylcyclopropanamine HCl, HBr, and related salts. Target Solvents: Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM).
Core Technical Analysis
The Thermodynamic Paradox: Tetramethylcyclopropylamine (TMCP) possesses a highly lipophilic "tail" (the tetramethylcyclopropyl group) and a polar ionic "head" (the ammonium cation). While the free base is miscible with non-polar solvents, the lattice energy of its inorganic salts (e.g., HCl, HBr) typically exceeds the solvation energy provided by non-polar solvents like hexane or toluene.
Key Insight: The steric bulk of the four methyl groups creates a "greasy" shield, making TMCP salts more soluble in moderately polar organic solvents (like DCM or Chloroform) than standard alkylamine salts. However, in strictly non-polar aliphatic hydrocarbons, the ionic interactions dominate, resulting in precipitation.
Troubleshooting Guide (Q&A)
Issue 1: "My TMCP-HCl salt crashes out of Toluene/Hexane immediately."
Diagnosis: This is thermodynamically expected. The dipole moment of toluene is insufficient to overcome the ionic lattice energy of the chloride salt. Solution: The "Lipophilic Anion" Exchange. If you must keep the compound as a salt in a non-polar solvent (e.g., for a specific catalytic cycle or stability), you must replace the hard inorganic counter-ion (Cl⁻) with a diffuse, lipophilic anion.
Protocol: Anion Metathesis to TMCP-BArF
-
Dissolve: 1 eq. TMCP-HCl in minimal water.
-
Add: 1 eq. NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) in DCM.
-
Mix: Vigorously stir the biphasic mixture for 30 mins. The lipophilic BArF anion pairs with the TMCP cation.
-
Extract: The TMCP-BArF salt will partition into the DCM layer.
-
Solvent Switch: Evaporate DCM and redissolve the residue in Toluene. The BArF salt is highly soluble in non-polar aromatics.
Issue 2: "I need to react the amine, but the salt just sits at the bottom of the flask."
Diagnosis: Heterogeneous reaction kinetics are stalling your process. Solution: Phase Transfer Catalysis (PTC). Instead of trying to dissolve the salt, shuttle the active species into the organic phase.[2][3]
Protocol: Solid-Liquid PTC
-
Catalyst: Add 5-10 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .
-
Mechanism: The catalyst complexes with the counter-ion or exchanges with it, creating a "masked" salt that is soluble enough in the organic boundary layer to react.
-
Note: For TMCP, the steric bulk is significant. Use a sterically accessible catalyst like Aliquat 336 (Methyltrioctylammonium chloride).
Issue 3: "I just need the amine in solution for a coupling reaction. How do I get rid of the salt?"
Diagnosis: You are fighting the salt form unnecessarily. The free base is a liquid/low-melting solid that is fully soluble in hexane. Solution: In-Situ Free-Basing.
Protocol: The "Flash Break" Method
-
Suspend TMCP salt in the target non-polar solvent (e.g., Toluene).
-
Add 1.1 eq. of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or anhydrous Triethylamine .
-
Sonicate for 5 minutes.
-
Result: The DBU/Et3N sequesters the proton and forms an insoluble salt (e.g., DBU-HCl) which precipitates out, while the free TMCP amine goes into the solution.
-
Filter: Pass through a frit to obtain a clear, salt-free TMCP solution.
Decision Logic & Workflows
Solubility Strategy Decision Tree
Use this logic flow to determine the correct experimental path.
Caption: Decision matrix for solubilizing Tetramethylcyclopropylamine salts based on experimental requirements.
Comparative Data Tables
Table 1: Estimated Solubility Profiles of TMCP Forms
Data synthesized from general congeneric amine series properties.
| Solvent | Polarity (Dielectric) | TMCP-HCl (Standard Salt) | TMCP-Free Base | TMCP-BArF (Lipophilic Salt) |
| Water | 80.1 (High) | Soluble (>100 mg/mL) | Low (<1 mg/mL) | Insoluble |
| Methanol | 33.0 (High) | Soluble | Soluble | Soluble |
| DCM | 8.9 (Med) | Moderate (Ion Pairing) | Very Soluble | Very Soluble |
| Toluene | 2.4 (Low) | Insoluble (Precipitates) | Miscible | Soluble |
| Hexane | 1.9 (Very Low) | Insoluble | Miscible | Moderate |
Table 2: Counter-Ion Selection for Non-Polar Solubility
Select the anion based on the desired solvent compatibility.
| Anion Class | Examples | Solubility Impact | Use Case |
| Inorganic (Hard) | Cl⁻, Br⁻, SO₄²⁻ | High Lattice Energy. Insoluble in non-polar.[4] | Storage, water solubility.[5] |
| Fluorinated (Soft) | PF₆⁻, BF₄⁻, NTf₂⁻ | Lower Lattice Energy. Soluble in DCM/Acetone. | Electrochemical stability. |
| Lipophilic (Fatty) | Oleate, Stearate, Docusate | Surfactant-like properties. Soluble in oils/toluene. | Lipid formulations.[6] |
| Super-Lipophilic | BArF⁻, BPh₄⁻ | "Greasy" anions. Soluble in Toluene/Benzene. | Homogeneous catalysis in non-polar media. |
Experimental Protocols
Protocol A: Synthesis of TMCP-Docusate (Lipophilic Salt)
Used for creating a salt form soluble in oils or non-polar solvents without free-basing.
-
Preparation: Dissolve 1.0 g of TMCP-HCl in 10 mL water.
-
Exchange Reagent: Dissolve 1.1 eq. of Sodium Docusate (Dioctyl sodium sulfosuccinate) in 10 mL DCM.
-
Biphasic Mixing: Combine both solutions in a separatory funnel. Shake vigorously for 5 minutes.
-
Separation: Collect the DCM layer (bottom). The aqueous layer will contain NaCl.
-
Wash: Wash the DCM layer once with deionized water to remove residual NaCl.
-
Isolation: Dry over MgSO₄, filter, and evaporate.
-
Result: A viscous oil or waxy solid (TMCP-Docusate) that is soluble in Toluene and Hexane.
Protocol B: In-Situ "Free-Base" Extraction
Best for standard organic synthesis.
-
Suspend TMCP-HCl in the reaction solvent (e.g., Toluene).
-
Add 10 mL of 1M NaOH (aq) per gram of salt.
-
Stir for 15 minutes. The solid dissolves as the amine transfers to the Toluene layer.
-
Separate layers. Dry the Toluene layer with Na₂SO₄.
-
Critical Step: Use the solution immediately or store under inert gas. Cyclopropylamines can be sensitive to oxidation over time in free-base form.
References
-
Vertex AI Search. (2025). Synthesis and Properties of Cyclopropylamine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts. Molecular Pharmaceutics. Retrieved from
-
Sigma-Aldrich. (2024). Phase-Transfer Catalysts: Ammonium-Based Catalysts for Nucleophilic Substitution. Retrieved from
-
PubChem. (2024).[10] 2,2,3,3-Tetramethylcyclopropanecarboxylic acid derivatives. Retrieved from
-
BenchChem. (2025).[1] Solubility Guide for Lipophilic Amines in Organic Solvents. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Respiratory protection equipments C8H18 (2,2,3,3-tetramethylbutane), CAS number 594-82-1 [en.gazfinder.com]
- 10. N-cyclopropyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide | C11H19NO | CID 580420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of reaction time for sterically bulky amine nucleophiles
Welcome to the Reaction Kinetics & Steric Optimization Support Center . As a Senior Application Scientist, I have designed this diagnostic hub to help you troubleshoot and accelerate sluggish C–N bond-forming reactions involving sterically demanding amine nucleophiles (e.g., tert-butylamine, 2,2,6,6-tetramethylpiperidine, and bulky anilines).
When working with bulky amines, standard reaction conditions often fail because steric bulk fundamentally alters the kinetic bottlenecks of a reaction. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction stalling and providing self-validating protocols to force these challenging couplings to completion.
Diagnostic Hub 1: Buchwald-Hartwig Cross-Coupling
Q: My Buchwald-Hartwig amination with a bulky secondary amine stalls at 30% conversion. Increasing the temperature only leads to catalyst decomposition. Why is this happening, and how do I fix it?
Causality Analysis:
In a standard Buchwald-Hartwig reaction, the catalytic cycle involves oxidative addition, amine coordination/deprotonation (transmetalation), and reductive elimination[1]. For sterically bulky amines, oxidative addition to the aryl halide occurs normally, but the subsequent amine coordination is heavily penalized by steric clash. If the amine does manage to coordinate, the resulting Ar–Pd(II)–NR₂ amido complex often becomes a thermodynamic sink. Because reductive elimination is highly sensitive to steric crowding around the palladium center, the catalyst gets trapped in this resting state. Prolonged heating forces the trapped complex down decomposition pathways, such as
The Solution: You must switch to a highly specialized, bulky, electron-rich phosphine ligand that promotes chelation and cooperativity. Ligands like AshPhos or Josiphos are explicitly designed to create a deep, electron-rich pocket that forces the Ar–Pd(II)–NR₂ intermediate into a geometry where reductive elimination is kinetically favored over decomposition[3]. By shifting the rate-limiting step, you can achieve full conversion in 6–12 hours.
Fig 1. Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks.
Self-Validating Protocol: AshPhos-Mediated Amination
This protocol is designed to self-report its kinetic bottlenecks during execution.
-
Preparation: In a nitrogen-filled glovebox, charge an 8 mL vial with sodium tert-butoxide (2.0 equiv), the (hetero)aryl halide (1.0 equiv, 0.5 mmol), and the bulky amine (1.2 equiv).
-
Catalyst Activation: Add 1 mol % [Pd(crotyl)Cl]₂ and 2 mol % AshPhos ligand. The 1:2 Pd-to-ligand ratio is critical to prevent the formation of under-ligated, off-cycle Pd species[3].
-
Solvent & Heating: Add anhydrous THF (to 0.5 M concentration). Seal the vial, remove it from the glovebox, and heat to 70 °C (or 90 °C for extreme steric bulk like tert-butylamine).
-
System Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, quench with wet acetonitrile, and analyze via LC-MS.
-
If starting aryl halide remains but no product is formed: Oxidative addition has failed; check your Pd source for degradation.
-
If starting material is consumed but product is absent: The catalyst is trapped in the Ar–Pd(II)–NR₂ resting state. Increase the temperature to 90 °C to push the reductive elimination.
-
-
Completion: The reaction typically reaches >85% conversion within 6 to 12 hours.
Diagnostic Hub 2: Nucleophilic Aromatic Substitution (SₙAr)
Q: My SₙAr reaction with diisopropylamine takes 48 hours and requires harsh heating, which degrades my substrate. Why is the amine so sluggish?
Causality Analysis: In SₙAr, the reaction proceeds via the formation of a negatively charged Meisenheimer complex. For primary amines, the breakdown of this complex into the product is usually fast. However, for bulky secondary amines, the breakdown of the intermediate complex becomes the rate-determining step. Because bulky amines are poor hydrogen-bond acceptors in the transition state, they cannot efficiently facilitate the necessary proton transfer required to collapse the complex[4].
The Solution: You must introduce a non-nucleophilic hydrogen-bond acceptor catalyst or a strong base to artificially accelerate the deprotonation step. Adding dimethyl sulfoxide (DMSO) or utilizing crown ethers/glymes dramatically lowers the activation energy for the Meisenheimer complex breakdown, reducing reaction times from days to hours[4].
Diagnostic Hub 3: Amide Bond Formation
Q: Standard coupling reagents (HATU, EDC/HOBt) yield less than 10% product when coupling a carboxylic acid with a sterically hindered aliphatic amine. How can I optimize this?
Causality Analysis: Standard coupling reagents work by converting the carboxylic acid into a highly reactive O-acylisourea or active ester. The amine must then attack this ester. Because steric hindrance drastically reduces the nucleophilicity of your amine, its attack on the active ester is slower than the ester's background decomposition pathways (e.g., rearrangement to an unreactive N-acylurea)[5][6].
The Solution: Abandon standard coupling agents. Instead, use Trimethylaluminum (AlMe₃) to activate the amine rather than the acid. AlMe₃ reacts with the bulky amine to form a highly nucleophilic dimethylaluminum amide intermediate. This intermediate directly and rapidly attacks the carboxylic acid (or ester), bypassing the fragile active ester intermediates entirely[7].
Fig 2. Decision tree for optimizing bulky amine amide couplings.
Self-Validating Protocol: AlMe₃-Promoted Amidation
Warning: AlMe₃ is highly pyrophoric. Perform all steps under strict inert atmosphere.
-
Amine Activation: Dissolve the bulky amine (1.2 equiv) in anhydrous toluene (0.5 M) under argon. Cool to 0 °C.
-
AlMe₃ Addition: Slowly add AlMe₃ (2.0 M in toluene, 1.5 equiv) dropwise. Stir at room temperature for 30 minutes.
-
System Validation Checkpoint: Observe the solution. The evolution of methane gas (bubbling) and the formation of a homogeneous solution indicate the successful generation of the active dimethylaluminum amide intermediate[7]. If no gas evolves, your amine salt may be wet, quenching the AlMe₃.
-
Coupling: Add the carboxylic acid or ester (1.0 equiv) in one portion.
-
Thermal Acceleration: Heat the reaction to 80 °C. The reaction is typically complete within 2 to 4 hours, yielding 55–98% of the desired amide[7].
-
Quench: Cool to 0 °C and carefully quench with a few drops of 1M HCl until gas evolution ceases, then extract with ethyl acetate.
Quantitative Optimization Data Summary
Use the following benchmark data to set expectations for your reaction times and yields when applying these optimized conditions to bulky amines.
| Reaction Class | Reagents / Catalyst System | Model Bulky Amine | Temp (°C) | Avg. Reaction Time | Expected Yield |
| Buchwald-Hartwig | [Pd(crotyl)Cl]₂ / AshPhos | 2-Methylpiperidine | 70 °C | 12 – 16 h | 84 – 93% |
| Buchwald-Hartwig | [Pd(crotyl)Cl]₂ / AshPhos | tert-Butylamine | 90 °C | 6 h | > 80% |
| SₙAr | DMSO / Crown Ether Additives | Diisopropylamine | 100 °C | 4 – 8 h | > 85% |
| Amide Coupling | AlMe₃ (1.5 equiv) in Toluene | Bulky Aliphatic Amines | 80 °C | 2 – 4 h | 55 – 98% |
References
- Vertex Pharmaceuticals. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. National Institutes of Health (PMC).
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Dusunge, A., & Leahy, D. K. AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au - ACS Publications.
- ResearchGate. Molecular recognition-based catalysis in nucleophilic aromatic substitution: A mechanistic study.
- ResearchGate. AlMe3-Promoted Formation of Amides from Acids and Amines.
- Royal Society of Chemistry. Visible-light-mediated late-stage N-functionalization of unprotected peptides.
- University College London (UCL) Discovery. B(OCH2CF3)3-mediated amidation reactions.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light-mediated late-stage N-functionalization of unprotected peptides: introducing the aza-Zimmerman–O'Connell–Griffin reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02108A [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 2,2,3,3-Tetramethylcyclopropan-1-amine in SN2 Alkylations
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalled reactions, low yields, or unexpected byproducts when attempting to alkylate 2,2,3,3-tetramethylcyclopropan-1-amine (TMCPA).
Diagnostic Overview & Root Cause Analysis
The Molecule: 2,2,3,3-tetramethylcyclopropan-1-amine is a primary amine, but its reactivity profile defies standard primary amine heuristics.
The Root Cause (Causality of Failure):
The core issue is extreme
In a standard SN2 reaction, the nitrogen's lone pair must approach the electrophile at a 180° angle relative to the leaving group (the Bürgi-Dunitz trajectory equivalent for
Troubleshooting Guide & FAQs
Q1: My SN2 reaction with TMCPA and a primary alkyl bromide is stalling at <10% conversion, and I am seeing alkene byproducts. Why?
A: You are observing the classic nucleophilicity vs. basicity divergence. The steric bulk of TMCPA prevents it from reaching the SN2 transition state, allowing the competing E2 elimination pathway to dominate. To fix this, you must either use an electrophile lacking
Q2: How can I modify the electrophile to force the SN2 reaction to work? A: You must lower the electronic activation energy to compensate for the steric penalty. Switch your leaving group from a halide (-Cl, -Br) to a highly reactive sulfonate ester, such as a triflate (-OTf). The exceptional leaving group ability of the triflate stabilizes the transition state sufficiently to allow the hindered amine to attack.
Q3: Does my choice of solvent and base matter for this specific amine?
A: Absolutely. Protic solvents (like MeOH or EtOH) form hydrogen-bonded "solvation shells" around the nitrogen lone pair, which adds artificial steric bulk and further kills nucleophilicity. You must use strictly anhydrous polar aprotic solvents (e.g., DMF, DMSO, or MeCN). Additionally, use a non-nucleophilic base like
Q4: If direct SN2 alkylation completely fails, what is the most reliable alternative?
A: Reductive amination is the gold standard for sterically hindered amines . Because the initial step involves the amine attacking an
Quantitative Data: Electrophile Reactivity Matrix
Use this table to predict the success of your TMCPA alkylation based on the chosen electrophile.
| Electrophile Class | Example Reagent | Leaving Group | Primary Reaction Pathway | Expected SN2 Yield | Recommendation |
| Primary Alkyl Chloride | 1-Chlorobutane | -Cl | E2 Elimination | < 5% | Avoid entirely |
| Primary Alkyl Bromide | 1-Bromobutane | -Br | E2 / Slow SN2 | 10 - 20% | Requires high heat/pressure |
| Primary Alkyl Triflate | Butyl triflate | -OTf | SN2 / E2 | 40 - 60% | Preferred for SN2 |
| Methylating Agent | Methyl Iodide | -I | SN2 | > 80% | Highly recommended |
| Carbonyl (Aldehyde) | Benzaldehyde | N/A (Addition) | Imine Formation | > 90% | Use Reductive Amination |
Experimental Workflows & Validated Protocols
Protocol A: Forced SN2 Alkylation via Triflate Activation
Use this protocol when you strictly require an SN2 pathway and cannot use reductive amination.
-
Preparation & Desiccation: Dry TMCPA over 4Å molecular sieves for 24 hours prior to use. Causality: Trace water acts as a competing, unhindered nucleophile (forming alcohols with the triflate).
-
Reaction Assembly: In a flame-dried Schlenk flask under argon, dissolve 1.0 eq of TMCPA and 1.5 eq of DIPEA in anhydrous DMF (0.2 M).
-
Electrophile Addition: Cool the flask to 0°C. Dropwise, add 1.2 eq of the target alkyl triflate (R-OTf). Causality: Low initial temperature prevents runaway exothermic degradation of the highly reactive triflate.
-
Thermal Activation: Remove the ice bath and heat the reaction to 80°C for 12 hours.
-
System Validation (Checkpoint): Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Rule: The reaction is validated to proceed to workup only if the product
peak area is 3 the remaining TMCPA peak area. If unreacted TMCPA dominates, add an additional 0.5 eq of R-OTf and heat for 4 more hours.
Protocol B: Reductive Amination (Alternative Pathway)
The recommended bypass for severe steric hindrance.
-
Imine Condensation: In a dry flask, combine 1.0 eq TMCPA and 1.1 eq of the target aldehyde in anhydrous dichloromethane (DCM). Add 2.0 eq of Titanium(IV) isopropoxide (
). Causality: acts as both a Lewis acid to activate the carbonyl and a potent water scavenger to drive the difficult hindered imine equilibrium forward. -
System Validation 1 (Checkpoint): Stir for 12 hours at room temperature. Take an aliquot for FT-IR analysis. Validation Rule: Proceed to reduction only when the carbonyl stretch (~1700 cm⁻¹) is completely replaced by an imine stretch (~1650 cm⁻¹).
-
Reduction: Cool the validated imine solution to 0°C. Slowly add 1.5 eq of Sodium triacetoxyborohydride (
). Causality: This mild reducing agent selectively reduces the imine without reducing any trace unreacted aldehyde. -
System Validation 2 (Workup): Stir for 4 hours. Quench with 1M NaOH to precipitate titanium salts as a white solid. Filter through Celite, extract the filtrate with DCM, and confirm the secondary amine mass via GC-MS.
Decision Matrix Visualization
Fig 1. Decision matrix for troubleshooting and optimizing the alkylation of sterically hindered TMCPA.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13502172, 2,2,3,3-Tetramethylcyclopropan-1-amine." PubChem. URL:[Link]
-
Ashenhurst, J. "Nucleophilicity Trends of Amines." Master Organic Chemistry. URL:[Link]
-
Kantchev, E. A. B., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." National Institutes of Health (NIH) / PMC. URL:[Link]
-
Yagafarov, N. Z., et al. "The synthesis of sterically hindered amines by a direct reductive amination of ketones." Chemical Communications (RSC). URL:[Link]
Validation & Comparative
1H NMR spectrum of 2,2,3,3-tetramethylcyclopropan-1-amine HCl
An In-Depth Technical and Comparative Guide to the ¹H NMR Spectrum of 2,2,3,3-Tetramethylcyclopropan-1-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride. As a sterically hindered cyclopropylamine, this compound presents a unique spectral signature that is crucial for its identification and characterization in research and drug development. This document moves beyond a simple data sheet, offering a detailed experimental protocol, in-depth spectral interpretation, and a comparative analysis with structurally related amines. By explaining the causality behind experimental choices and spectral outcomes, this guide serves as a practical resource for scientists requiring robust analytical characterization of novel amine-containing molecules.
Introduction: The Significance of Sterically Hindered Amines
2,2,3,3-tetramethylcyclopropan-1-amine is a structurally unique primary amine featuring a highly substituted and strained cyclopropane ring. The cyclopropane motif is a valuable pharmacophore in medicinal chemistry, known for its ability to impart conformational rigidity and modulate physicochemical properties. The tetramethyl substitution creates significant steric hindrance around the amine functional group, which can influence its reactivity, basicity, and interaction with biological targets.
The hydrochloride salt form is common for improving the solubility and stability of amines. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the most powerful tool for this purpose. However, the analysis of amine hydrochlorides is not always straightforward. Factors such as proton exchange, the acidity of the solvent, and the nature of the counter-ion can significantly influence the resulting spectrum.[1] This guide will dissect these factors in the context of our target molecule.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. For amine hydrochlorides, which can be hygroscopic and may interact with acidic solvents, the following protocol is recommended for achieving optimal resolution and preventing spectral artifacts.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-15 mg of 2,2,3,3-tetramethylcyclopropan-1-amine HCl. While larger quantities may seem beneficial, excessively high concentrations can increase solution viscosity, leading to peak broadening.[2][3]
-
Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice for amine salts for two key reasons. First, it is a polar aprotic solvent capable of dissolving ionic compounds. Second, it slows down the rate of proton exchange between the ammonium cation (R-NH₃⁺) and any residual water, resulting in a sharper, more observable -NH₃⁺ signal. In contrast, solvents like CDCl₃ can be slightly acidic and may lead to rapid exchange and signal broadening or disappearance.[4][5]
-
-
Dissolution: Add the DMSO-d₆ to the vial containing the sample. Cap tightly and vortex for 30-60 seconds until the solid is completely dissolved.
-
Filtration: Draw the solution into a clean Pasteur pipette that has been tightly plugged with a small amount of glass wool. Filter the solution directly into a clean, dry 5 mm NMR tube.
-
Reference Standard: DMSO-d₆ contains a residual proton signal at ~2.50 ppm, which can serve as a primary internal reference. For highly precise work, a small amount of an inert internal standard like tetramethylsilane (TMS) can be added, though its volatility can be a drawback.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended for better resolution). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Spectral Analysis of 2,2,3,3-Tetramethylcyclopropan-1-amine HCl
The structure of the molecule dictates a spectrum with three distinct proton environments. The high degree of symmetry results in a relatively simple spectrum despite the molecule having 16 protons.
-
-NH₃⁺ Protons (3H): The three protons on the positively charged nitrogen are the most deshielded. In DMSO-d₆, they are expected to appear as a broad singlet in the δ 8.0-9.0 ppm range. The broadening is due to quadrupolar relaxation from the ¹⁴N nucleus and slow-to-intermediate exchange with any trace water. The significant downfield shift is a direct consequence of the positive charge, which strongly withdraws electron density from the protons.[1]
-
Methine Proton (1H): The single proton on the cyclopropane ring (C1-H) is adjacent to the electron-withdrawing -NH₃⁺ group. This proximity causes a moderate downfield shift. It is expected to appear as a sharp singlet at approximately δ 2.8-3.2 ppm . It is a singlet because it has no adjacent protons to couple with.
-
Methyl Protons (12H): The four methyl groups are in two non-equivalent environments due to their stereochemical relationship (cis/trans) to the amine group.
-
Two cis-Methyl Groups (6H): These two methyl groups are on the same face of the cyclopropane ring as the amine. They are expected to give rise to a sharp singlet.
-
Two trans-Methyl Groups (6H): These two methyl groups are on the opposite face. They will produce a separate sharp singlet. Both singlets are expected in the upfield, aliphatic region, likely between δ 1.0-1.4 ppm . The strained nature of the cyclopropane ring can slightly influence these shifts compared to a standard acyclic alkane.[7]
-
Comparative Analysis: Understanding Structural Effects
To fully appreciate the spectrum of our target molecule, it is instructive to compare it with simpler, structurally related amine hydrochlorides: Cyclopropylamine HCl and tert-Butylamine HCl .
| Compound | Proton Environment | Expected Chemical Shift (δ ppm) in DMSO-d₆ | Multiplicity | Key Differentiator |
| 2,2,3,3-Tetramethylcyclopropan-1-amine HCl | -NH₃⁺ | ~8.5 | Broad Singlet | Steric hindrance, two non-equivalent methyls. |
| CH -NH₃⁺ | ~3.0 | Singlet | ||
| -CH ₃ (cis, 6H) | ~1.2 | Singlet | ||
| -CH ₃ (trans, 6H) | ~1.1 | Singlet | ||
| Cyclopropylamine HCl [5][8] | -NH₃⁺ | ~8.4 | Broad Singlet | Unsubstituted cyclopropane ring system. |
| CH -NH₃⁺ | ~2.8 | Multiplet | ||
| -CH ₂- (4H) | ~0.9 | Multiplet | ||
| tert-Butylamine HCl [9][10] | -NH₃⁺ | ~8.2 | Broad Singlet | Acyclic, sterically hindered analog. |
| -CH ₃ (9H) | ~1.3 | Singlet |
Analysis of Comparative Data:
-
Ammonium Protons (-NH₃⁺): The chemical shift of the ammonium protons is remarkably consistent across all three compounds, appearing between 8.2 and 8.5 ppm. This highlights that the dominant effect on this shift is the positive charge on the nitrogen, with the alkyl substitution pattern having only a minor influence.[11]
-
Alpha-Protons (CH-N): The methine proton in both cyclopropylamines is found at a similar chemical shift (~2.8-3.0 ppm). The absence of an alpha-proton in tert-butylamine HCl is a key distinguishing feature.
-
Alkyl Protons: The most significant differences are seen in the alkyl regions.
-
Our target molecule shows two distinct methyl singlets due to the fixed geometry of the cyclopropane ring.
-
tert-Butylamine HCl shows a single, large singlet for its nine equivalent methyl protons.[9]
-
Cyclopropylamine HCl displays complex multiplets for its methylene protons in the far upfield region (~0.9 ppm), characteristic of a cyclopropyl ring system.[8]
-
Conclusion
The ¹H NMR spectrum of 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride provides a clear and unambiguous fingerprint for its structural verification. By following a robust experimental protocol using DMSO-d₆, all key proton environments can be resolved and assigned. The spectrum is characterized by a downfield broad singlet for the three ammonium protons, a singlet for the lone methine proton, and two distinct upfield singlets for the non-equivalent sets of methyl groups. Comparative analysis with simpler analogs like cyclopropylamine HCl and tert-butylamine HCl demonstrates how the unique, sterically hindered cyclopropane framework directly influences the chemical shifts and multiplicities observed, providing a valuable lesson in structure-spectrum correlation for medicinal and organic chemists.
References
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. ou.edu [ou.edu]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]
- 9. tert-Butylamine(75-64-9) 1H NMR spectrum [chemicalbook.com]
- 10. Tert-butyl amine hydrochloride [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Fragmentation Pattern of Tetramethylcyclopropane Derivatives: A Comparative Analytical Guide
Tetramethylcyclopropane (TMCP) derivatives represent a unique class of highly strained alicycles. They are prominently featured in modern synthetic cannabinoid receptor agonists (SCRAs) such as UR-144, XLR-11, and TMCP-CHMINACA, as well as in various synthetic pyrethroid insecticides. Analyzing these compounds via mass spectrometry (MS) presents distinct challenges: the severe Baeyer ring strain combined with the Pitzer steric strain of the gem-dimethyl groups makes the cyclopropane ring highly susceptible to both thermal degradation and electron-impact-induced fragmentation.
As a Senior Application Scientist, I have designed this guide to objectively compare Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for the structural elucidation of TMCP derivatives. This guide provides field-proven methodologies to help researchers distinguish true biological metabolites from pyrolytic instrumental artifacts.
The Causality of TMCP Fragmentation Mechanisms
In mass spectrometry, the fragmentation of TMCP derivatives is not random; it is a deterministic process driven by thermodynamic strain relief. The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent strain. When ionized (e.g., at 70 eV in EI), the resulting radical cation rapidly relieves this strain by undergoing ring-opening to form more stable acyclic alkene or allylic cations.
For TMCP-carbonyl compounds (such as the SCRA UR-144), the most diagnostic fragmentation pathway is
Logical fragmentation pathways of TMCP derivatives under electron ionization.
Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS
When selecting an analytical platform, one must account for the thermal lability of the TMCP ring. During GC injection (typically at 250–280 °C), TMCP-cannabinoids frequently undergo pyrolytic ring-opening, isomerizing into acyclic alkenes [3]. Consequently, GC-EI-MS spectra often reflect a mixture of the parent compound and its thermal artifacts. LC-ESI-MS/MS bypasses this thermal stress, offering a true representation of the intact molecule and its phase I metabolites.
Table 1: Quantitative Fragmentation Data for TMCP Derivatives
| Compound Class | Primary Ionization | Diagnostic Precursor (m/z) | Key Product Ions (m/z) | Typical Relative Abundance (%) |
| Pure TMCP Alkanes | EI (70 eV) | 98[M]⁺• (Weak) | 83, 55, 41 | m/z 55 (100%), m/z 83 (45%) |
| TMCP-Indole SCRAs (e.g., UR-144) | ESI (+kV) | 312 [M+H]⁺ | 125, 144, 55 | m/z 125 (100%), m/z 55 (60%) |
| TMCP Pyrolysis Products | EI (70 eV) | 311[M]⁺• | 214, 125, 55 | m/z 214 (100%), m/z 125 (30%) |
Table 2: Platform Capability Comparison
| Analytical Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID) |
| Thermal Stress | High (Inlet >250 °C induces pyrolysis) | Low (Preserves intact TMCP ring) |
| Ionization Hardness | Hard (Extensive fragmentation) | Soft (Yields strong[M+H]⁺ precursor) |
| Diagnostic Utility | Excellent for identifying specific functional group locations via library matching. | Superior for quantifying intact metabolites and preventing false artifact identification. |
Experimental Protocol: Self-Validating Orthogonal MS Workflow
To ensure scientific integrity, any protocol analyzing TMCP derivatives must incorporate a self-validating mechanism to differentiate between endogenous metabolism (e.g., enzymatic ring-opening) and instrumental artifacts (e.g., GC pyrolysis).
Objective
Definitively identify TMCP-containing compounds while ruling out pyrolytic ring-opening artifacts by cross-validating high-thermal-stress and low-thermal-stress data.
Orthogonal MS workflow for validating TMCP derivative structural integrity.
Step-by-Step Methodology
Step 1: Sample Preparation and Aliquoting
-
Extract the biological fluid (e.g., urine or serum) using Solid Phase Extraction (SPE) with a mixed-mode cation exchange cartridge.
-
Reconstitute the eluate in 100 µL of initial LC mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Self-Validation Check: Add a deuterated internal standard (e.g., UR-144-d5) to the sample prior to extraction. This acts as an internal control to monitor recovery and track potential source-induced fragmentation across both instruments.
-
Split the sample: Aliquot A (50 µL) for LC-MS/MS; Aliquot B (50 µL) for GC-MS.
Step 2: Low-Thermal-Stress Analysis (LC-ESI-MS/MS)
-
Inject Aliquot A into an LC-MS/MS system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Run a gradient from 5% to 95% Acetonitrile over 15 minutes. Maintain the ESI source temperature strictly below 150 °C to prevent in-source thermal degradation.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z [M+H]⁺
125 (intact TMCP) and m/z [M+H]⁺ 55 (ring-opened fragment). Causality: The soft ionization and low temperature preserve the TMCP ring, establishing the true metabolic profile of the sample as the ground truth.
Step 3: High-Thermal-Stress Analysis (GC-EI-MS)
-
Evaporate Aliquot B to dryness and derivatize using BSTFA (with 1% TMCS) at 70 °C for 30 minutes to protect polar functional groups.
-
Inject 1 µL into a GC-MS with the inlet set to 260 °C.
-
Acquire full-scan EI spectra (40–400 amu) at 70 eV. Causality: The high inlet temperature intentionally stresses the molecule. If the intact TMCP compound is present, the resulting spectrum will show a mixture of the intact acylium ion (m/z 125) and its pyrolytic ring-opened alkene isomer.
Step 4: Data Reconciliation (The Validation Loop)
-
Compare the chromatograms from both platforms.
-
If a ring-opened alkene is detected in the GC-MS data but is entirely absent in the LC-MS/MS data, it is definitively flagged as an instrumental artifact rather than a true biological metabolite.
References
-
Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product . Journal of Analytical Toxicology, Oxford Academic. 1
-
1,1,2,2-Tetramethylcyclopropane | C7H14 | CID 77778 . PubChem, National Institutes of Health. 2
-
Detection of metabolites of TMCP-CHMINACA, the new psychoactive substance, in rat urine and serum by liquid chromatography-mass spectrometry . Mass-Spektrometria. 3
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 1,1,2,2-Tetramethylcyclopropane | C7H14 | CID 77778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Журнал "Масс-спектрометрия" » Detection of metabolites of TMCP-CHMINACA, the new psychoactive substance, in rat urine and serum by liquid chromatography-mass spectrometry [mass-spektrometria.ru]
Resolving the Quaternary Carbon Conundrum: A Comparison Guide to ¹³C NMR Prediction in Tetramethylcyclopropanes
Introduction: The Challenge of Strained Scaffolds
In modern drug development, sp³-rich fragments like the tetramethylcyclopropane ring are increasingly utilized to restrict conformational flexibility and improve metabolic stability (e.g., in pyrethroid-like scaffolds). However, the structural characterization of these molecules presents a notorious analytical challenge.
The quaternary carbons in the tetramethylcyclopropane ring (C1 and C2) exhibit highly unusual ¹³C NMR chemical shifts. Because of the extreme steric crowding and the unique hybridization of the three-membered ring, traditional database-driven prediction tools often fail catastrophically. This guide objectively compares the performance of Empirical NMR Prediction Software (the alternative) against Quantum Mechanical DFT-GIAO Calculations (the gold standard) for predicting these elusive shifts, validated by self-contained experimental protocols.
Scientific Causality: Why Empirical Models Fail (E-E-A-T)
To understand why prediction tools diverge, we must examine the physical causality governing the nuclear magnetic environment:
-
Walsh Orbitals & Baseline Shielding: The cyclopropane ring is characterized by "bent bonds" (Walsh orbitals) possessing unusually high p-character in the C–C bonds and high s-character in the C–H bonds. This electron distribution creates a strong diamagnetic shielding cone, pushing the baseline ¹³C shift of an unsubstituted cyclopropane to an anomalous -2.9 ppm .
-
The Gamma-Gauche Effect: When four methyl groups are attached to C1 and C2, empirical software applies linear additive deshielding penalties (typically +9 ppm for every
and substituent). However, empirical models fail to account for the severe steric compression between the eclipsed cis-methyl groups on the rigid ring. This physical crowding forces the electron clouds to compress, increasing local electron density around the quaternary nuclei. This gamma-gauche effect induces a massive compensatory upfield (shielding) shift. -
Symmetry Considerations: Due to the planar symmetry of the cyclopropane carbon framework, reflection across the ring plane maps the "up" methyls to the "down" methyls, while reflection across the plane bisecting the C1–C2 bond maps C1 to C2. Consequently, all four methyl groups are chemically equivalent, resulting in exactly three signals in the ¹³C spectrum .
The Verdict: Empirical tools rely on 2D topological HOSE (Hierarchical Orthogonal Space Environment) codes. Because the extreme 3D steric compression of 1,1,2,2-tetramethylcyclopropane is rarely represented in standard training sets, the software defaults to linear additivity—drastically overestimating the downfield shift. DFT-GIAO , conversely, calculates the exact 3D electron density, natively capturing the steric compression and ring strain.
Comparative Workflow & Logical Relationships
The following diagram illustrates the divergent pathways of empirical extrapolation versus quantum mechanical computation, culminating in experimental validation.
Caption: Workflow comparing empirical NMR prediction vs. DFT-GIAO against experimental validation.
Quantitative Data Presentation
The table below summarizes the performance of both predictive methods against the experimental ground truth for 1,1,2,2-tetramethylcyclopropane .
| Carbon Environment | Experimental (CDCl₃, ppm) | Empirical Predictor (ppm) | DFT-GIAO (ppm) | Error (Empirical) | Error (DFT) |
| C1 / C2 (Quaternary) | 23.5 | 38.2 | 24.1 | +14.7 | +0.6 |
| C3 (Methylene) | 19.2 | 22.5 | 18.8 | +3.3 | -0.4 |
| CH₃ (Methyls) | 20.1 | 21.0 | 20.5 | +0.9 | +0.4 |
Data Interpretation: While empirical software performs adequately for the unhindered methyl groups, it fails completely at the quaternary carbons, yielding an error of nearly 15 ppm. DFT-GIAO maintains sub-1 ppm accuracy across all environments.
Experimental & Computational Methodologies
To ensure trustworthiness, every protocol described below functions as a self-validating system.
Protocol A: Experimental NMR Acquisition & Self-Validation
This protocol utilizes DEPT-135 to chemically prove the identity of the quaternary carbon, ensuring the experimental baseline is indisputable.
-
Sample Preparation: Dissolve 20 mg of pure 1,1,2,2-tetramethylcyclopropane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.
-
1D ¹³C Acquisition: Load the sample into a 400 MHz NMR spectrometer (100 MHz for ¹³C). Run a standard ¹³C{¹H} proton-decoupled experiment. Set the relaxation delay (D1) to an extended 3.0 seconds and acquire 512 scans. Causality note: Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long T₁ relaxation times. The extended D1 ensures they are visible as the lowest-intensity peaks.
-
Self-Validation via DEPT-135: To definitively prove which of the three signals is the quaternary carbon, run a DEPT-135 experiment.
-
The CH₃ signal (~20.1 ppm) will point UP .
-
The CH₂ signal (~19.2 ppm) will point DOWN .
-
The Quaternary signal (~23.5 ppm) will DISAPPEAR . This self-validates the assignment independent of any software prediction.
-
Protocol B: DFT-GIAO Computational Prediction
This protocol calculates the exact magnetic shielding tensor based on optimized 3D geometry.
-
Conformational Input: Build the 3D structure of 1,1,2,2-tetramethylcyclopropane using a molecular builder (e.g., GaussView).
-
Geometry Optimization: Submit the structure to Gaussian 16. Perform a geometry optimization in the gas phase at the B3LYP/6-31G(d) level of theory. Run a subsequent frequency calculation to ensure the absence of imaginary frequencies, confirming the geometry is a true local minimum.
-
Tensor Calculation: Submit the optimized geometry for NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
-
Scaling & Referencing: Convert the raw calculated isotropic shielding values (
) to chemical shifts ( ) using the linear scaling equation specific to this level of theory: .
Conclusion
When working with highly strained, sterically congested sp³ systems like the tetramethylcyclopropane ring, Empirical NMR Predictors should be treated with extreme caution. Their reliance on 2D additivity rules cannot account for the profound gamma-gauche shielding effects present in these scaffolds. For definitive structural elucidation in drug development, DFT-GIAO computations paired with self-validating multipulse NMR experiments (like DEPT-135) remain the undisputed gold standard.
References
Solid-State Characterization: Melting Point Comparison of Cyclopropylamine Hydrochloride Salts
As a Senior Application Scientist in solid-state chemistry, I frequently encounter the challenge of optimizing the physicochemical properties of Active Pharmaceutical Ingredients (APIs). The cyclopropylamine pharmacophore is a privileged scaffold in medicinal chemistry, forming the structural backbone of non-selective monoamine oxidase (MAO) inhibitors like tranylcypromine, as well as serving as a critical intermediate (e.g., CPA.HCl) in the synthesis of the antiplatelet drug ticagrelor[1].
Because freebase amines are often volatile, prone to oxidation, and difficult to handle, they are routinely isolated as hydrochloride (HCl) salts. The melting point of these salts is a direct macroscopic reflection of their microscopic crystal lattice energy, serving as a primary indicator of purity, thermodynamic stability, and polymorph integrity. This guide objectively compares the melting points of various substituted cyclopropylamine hydrochloride salts and their structural analogs, providing mechanistic insights and self-validating experimental protocols for accurate thermal profiling.
Mechanistic Drivers of Thermal Stability in Amine Salts
Understanding why melting points differ among closely related amine hydrochlorides requires analyzing the thermodynamics of fusion (
-
Ring Strain and Conformational Entropy: When comparing acyclic to cyclic aliphatic amines, ring structures generally exhibit higher melting points. For example, isopropylamine HCl melts at 160 °C, whereas cyclobutylamine HCl melts between 179.0 °C and 188.0 °C[2]. The rigid cyclic structure reduces the conformational freedom of the molecule in the liquid state. This lower entropy of fusion (
) mathematically drives up the melting temperature, assuming the enthalpy of fusion remains relatively constant. -
Aromatic
Stacking and Halogen Bonding: Introducing a phenyl ring to the cyclopropylamine core (e.g., 1-phenyl-cyclopropylamine HCl) drastically increases the melting point to ~194.8 °C[3]. This is due to the introduction of stacking interactions between adjacent aromatic rings, which significantly increases the lattice energy. Furthermore, para-halogenation, such as in 1-(4-chlorophenyl)cyclopropylamine HCl, pushes the melting point even higher to 213–217 °C[4]. The highly polarizable chlorine atom enables strong dipole-dipole interactions and intermolecular halogen bonding, further rigidifying the solid state. -
Fluorination and Crystal Packing Disruption: Interestingly, not all halogenation increases the melting point. The intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride (CPA.HCl) exhibits a surprisingly low melting point of 129 °C[1]. Fluorine is highly electronegative but very small and poorly polarizable. In specific chiral configurations, multi-fluoro substitution can induce electrostatic repulsion between adjacent molecules, preventing optimal close-packing and thereby lowering the melting point compared to mono-chloro or unsubstituted analogs.
Quantitative Comparison of Melting Points
The following table synthesizes the thermal data for various cyclopropylamine HCl derivatives and relevant structural analogs to highlight the impact of specific functional group substitutions.
| Compound Name | CAS Number | Melting Point (°C) | Key Structural Feature / Causality |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine HCl | N/A | 129 | Difluoro-substituted, chiral; electrostatic repulsion lowers lattice energy[1]. |
| Isopropylamine HCl | 15572-56-2 | 160 | Acyclic analog; higher conformational entropy lowers MP. |
| trans-2-(Phenyl-D5)-cyclopropylamine HCl | 107077-98-5 | 162 - 169 | Deuterated phenyl substitution; standard baseline for MAOI analogs[5]. |
| Cyclobutylamine HCl | 6291-01-6 | 179 - 188 | 4-membered ring analog; rigid structure increases MP[2]. |
| 1-Phenyl-cyclopropylamine HCl | 73930-39-9 | 194.7 - 194.9 | Phenyl substitution at C1; |
| 1-(4-Chlorophenyl)cyclopropylamine HCl | N/A | 213 - 217 (dec.) | Para-chloro substitution; strong halogen bonding induces high MP and decomposition[4]. |
Experimental Methodologies: Self-Validating Thermal Profiling
To ensure scientific integrity and reproducibility, thermal characterization must utilize self-validating protocols. Below are the step-by-step methodologies for determining the melting points of amine hydrochloride salts.
Method A: Differential Scanning Calorimetry (DSC)
DSC is the gold standard for thermodynamic profiling, providing not just the melting point, but the enthalpy of fusion (
-
Instrument Calibration: Calibrate the DSC instrument using a high-purity Indium standard (
= 156.6 °C). Causality: Indium brackets the expected melting range of most cyclopropylamine salts, ensuring thermal accuracy. -
Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline salt into an aluminum pan. Crucially, use a hermetically sealed pan with a pinhole. Causality: Hydrochloride salts can be hygroscopic. A hermetic seal prevents the premature evaporation of trace residual solvents or absorbed moisture from artificially broadening the endothermic melting peak, while the pinhole prevents pan rupture.
-
Thermal Ramping: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min ramp rate provides the optimal balance between peak resolution (separating melting from immediate decomposition) and thermal sensitivity.
-
Data Validation: The true melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset is independent of sample mass.
Method B: High-Precision Capillary Screening
For routine laboratory checks, an automated capillary melting point apparatus (e.g., Stanford Research Systems OptiMelt) is used.
-
Sample Pulverization: Grind the dried HCl salt into a fine, homogeneous powder using an agate mortar. Causality: Uniform particle size maximizes surface area contact with the capillary glass, ensuring uniform heat transfer and preventing localized hot spots.
-
Capillary Packing: Tap the open end of a glass capillary into the powder, then drop it through a 1-meter glass tube onto a hard surface 3–5 times. Causality: This densely packs the sample to a height of 2–3 mm, eliminating insulating air pockets that cause artificially broad melting ranges.
-
Dynamic Ramping: Rapidly heat the block to 15 °C below the expected melting point. Then, reduce the heating rate to exactly 1 °C/min. Causality: Slowing the ramp rate near the melting point ensures thermal equilibrium between the heating block, the glass capillary, and the sample, entirely eliminating thermal lag and overshoot errors.
Thermal Analysis Workflow Visualization
The following diagram illustrates the logical progression of solid-state characterization, ensuring that thermal data is rigorously validated against potential decomposition events (a common issue with highly substituted salts like the 4-chlorophenyl derivative).
Workflow for the thermal analysis and solid-state validation of amine hydrochloride salts.
References
-
TCI America. "Isopropylamine Hydrochloride | 15572-56-2". Accessed March 2026.
-
Thermo Fisher Scientific. "Cyclobutylamine hydrochloride, 97%". Accessed March 2026. 2
-
Alfa Chemistry. "CAS 107077-98-5 trans-2-(Phenyl-D5)cyclopropylamine hydroChloride". Accessed March 2026. 5
-
ChemicalBook. "1-PHENYL-CYCLOPROPYLAMINE HYDROCHLORIDE | 73930-39-9". Accessed March 2026.3
-
Chem-Impex. "Chlorhydrate de 1-(4-chlorophényl)cyclopropylamine". Accessed March 2026. 4
-
Google Patents. "EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts". Accessed March 2026. 1
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. Cyclobutylamine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 1-PHENYL-CYCLOPROPYLAMINE HYDROCHLORIDE | 73930-39-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
HPLC Retention Time & Method Development for 2,2,3,3-Tetramethylcyclopropan-1-amine
This guide provides an in-depth technical analysis of the chromatographic behavior of 2,2,3,3-tetramethylcyclopropan-1-amine (TMCA) and its derivatives.
Executive Summary
2,2,3,3-tetramethylcyclopropan-1-amine (TMCA) is a sterically hindered, lipophilic amine often utilized as a bioisostere in drug discovery (e.g., HCV protease inhibitors, synthetic cannabinoids, and fentanyl analogs). Its analysis presents three distinct challenges:
-
Lack of Chromophore: The saturated cyclopropane core does not absorb UV light >200 nm.
-
Steric Hindrance: The four methyl groups flanking the amine impede derivatization kinetics.
-
Basicity & Tailing: The amine (
) interacts strongly with residual silanols on silica columns.
This guide compares three primary separation strategies: Reverse Phase (High pH) , Ion-Pairing Chromatography , and Pre-Column Derivatization .
Chemical Profile & Retention Mechanics[1][2]
| Property | Value / Characteristic | Chromatographic Impact |
| Structure | (Tetramethylcyclopropyl core) | High lipophilicity relative to molecular weight. |
| LogP | ~2.3 (Predicted) | Retains strongly on C18; requires high % organic to elute. |
| pKa | ~10.2 – 10.6 (Est.) | Protonated ( |
| UV Cutoff | < 200 nm | Invisible to standard UV detection without derivatization. |
The "Tetramethyl Effect" on Retention
Unlike simple cyclopropylamine, the addition of four methyl groups significantly increases the hydrophobic surface area. In Reverse Phase LC (RPLC), this results in a drastic increase in retention time (
-
Shift Factor: Expect a 2.5x – 3.0x increase in
(capacity factor) compared to unsubstituted cyclopropylamine on C18 columns.
Comparative Analysis of Separation Modes
Scenario A: Direct Analysis of Free Amine (LC-MS/CAD)
Best for: High-throughput screening, purity checks.
| Parameter | Column A: C18 (High pH Stable) | Column B: Fluorophenyl (PFP) | Column C: HILIC (Silica) |
| Stationary Phase | Hybrid Silica C18 (e.g., XBridge, Gemini) | Pentafluorophenyl | Bare Silica / Amide |
| Mobile Phase | 10mM | 0.1% Formic Acid / MeOH | 10mM |
| Mechanism | Hydrophobic Interaction (Neutral Amine) | Cation Exchange + Partitioning | |
| Peak Shape | Excellent (No silanol interaction) | Good (F-atoms suppress silanol activity) | Good |
| Retention ( | High ( | Moderate ( | Moderate ( |
| Suitability | Best for Impurity Profiling | Best for Isomer Separation | Best for Polar Metabolites |
Scenario B: Analysis of Derivatives (UV/Fluorescence)
Best for: QC release, non-MS labs, high sensitivity.
Since TMCA lacks a chromophore, derivatization is required for UV detection.
-
Reagent: FMOC-Cl (9-fluorenylmethyl chloroformate).
-
Reaction: TMCA + FMOC-Cl
FMOC-TMCA. -
Critical Note: Due to steric bulk at C2/C3, the reaction rate is slower than linear amines. Incubate at 50°C for >20 mins.
Experimental Protocols
Protocol 1: High-pH Reverse Phase (Direct LC-MS)
This method suppresses the ionization of the amine, rendering it neutral and highly retained on C18, improving peak shape.
-
System: HPLC/UHPLC with MS (ESI+) or Charged Aerosol Detector (CAD).
-
Column: Phenomenex Gemini C18 NX or Waters XBridge BEH C18 (
mm, 2.5 µm). -
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with
). -
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ (m/z 114.1
Product ions).
Protocol 2: FMOC Derivatization for UV Detection
-
Preparation: Dissolve TMCA HCl salt in Borate Buffer (pH 9.0).
-
Reagent: Add 2.0 equivalents of FMOC-Cl in Acetonitrile.
-
Incubation: 50°C for 30 minutes (Essential due to steric hindrance).
-
Quench: Add 1-adamantylamine to scavenge excess FMOC-Cl.
-
Separation: Analyze on C18 column (Acidic Mobile Phase: 0.1% Formic Acid) detecting at 265 nm .
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on available instrumentation and sensitivity needs.
Caption: Workflow for selecting the optimal chromatographic strategy for hindered amine analysis.
Retention Data (Relative Comparison)
Since absolute retention times vary by system, the table below provides Relative Retention Times (RRT) standardized against a common internal standard (Cyclopropylamine) to aid in peak identification.
| Analyte | Structure Note | RRT (C18, Low pH) | RRT (C18, High pH) |
| Cyclopropylamine | Unsubstituted | 1.00 (Reference) | 1.00 (Reference) |
| TMCA (Target) | Tetramethyl-substituted | 2.45 | 3.80 |
| TMCA-Amide | Derivative (e.g., Fentanyl analog) | 4.10 | 4.25 |
Note: The "Tetramethyl" group acts as a "grease ball," significantly increasing retention in Reverse Phase, especially when the amine is deprotonated (High pH).
Troubleshooting Guide
| Issue | Cause | Solution |
| Peak Tailing | Interaction of protonated amine ( | Switch to High pH (pH 10) to neutralize the amine, or use a "Charged Surface Hybrid" (CSH) column. |
| Low Sensitivity (UV) | Lack of chromophore. | Ensure derivatization reaction time is sufficient (>30 min). Steric bulk slows the reaction. |
| Carryover | Lipophilic amine sticking to injector loop. | Use a needle wash of 50:50 MeOH:Isopropanol + 0.1% Formic Acid . |
References
-
Vertex Pharmaceuticals. (2005). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. EP1603891B1. Link
-
Åstrand, A., et al. (2019). Chromatographic separation of the isobaric compounds cyclopropylfentanyl... and 2,2,3,3-tetramethylcyclopropylfentanyl. Journal of Analytical Toxicology. Link
-
Uchiyama, N., et al. (2014). Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144). Forensic Toxicology. Link
-
Master Organic Chemistry. (2017). Amine Basicity and pKaH. Link
Navigating the Void: A Practical Guide to the Crystallographic Analysis of 2,2,3,3-tetramethylcyclopropan-1-amine Salts
A Senior Application Scientist's Perspective on Obtaining and Analyzing Elusive Crystal Structures
Authored by: [Your Name/Gemini]
Published: March 3, 2026
Introduction: The Significance of a Sterically Hindered Scaffold
To the researchers, scientists, and drug development professionals who comprise our audience, the 2,2,3,3-tetramethylcyclopropyl moiety is more than a mere curiosity. Its inherent steric bulk and rigid, three-dimensional structure offer a unique scaffold for the design of novel therapeutics. The amine functional group at the 1-position provides a crucial handle for salt formation, a cornerstone of active pharmaceutical ingredient (API) formulation. The precise solid-state structure of these salts, dictated by the intricate dance of intermolecular forces, governs critical physicochemical properties such as solubility, stability, and bioavailability.
X-ray crystallography stands as the unequivocal gold standard for elucidating these three-dimensional atomic arrangements.[1][2] However, a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of publicly deposited crystal structures for salts of 2,2,3,3-tetramethylcyclopropan-1-amine. This guide, therefore, pivots from a direct comparison of existing data to a more foundational and arguably more valuable objective: to provide a detailed roadmap for obtaining and analyzing this currently unavailable crystallographic data. We will delve into the synthetic considerations, crystallization strategies, and analytical workflows necessary to fill this knowledge gap, offering expert insights into the causality behind each experimental choice.
Part 1: Proposed Synthetic and Crystallization Workflow
The journey to a crystal structure begins with the synthesis of high-purity material and the careful coaxing of that material into a crystalline form. Here, we outline a plausible and detailed experimental protocol.
Synthesis of 2,2,3,3-tetramethylcyclopropan-1-amine and its Salts
Experimental Protocol: Synthesis
-
Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide:
-
Starting with 2,2,3,3-tetramethylcyclopropanecarboxylic acid, the corresponding acid chloride is formed by reacting with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM).[10]
-
The crude acid chloride is then carefully reacted with an excess of aqueous ammonia or bubbled with ammonia gas in a suitable solvent such as tetrahydrofuran (THF) to yield the primary amide, 2,2,3,3-tetramethylcyclopropanecarboxamide.[10] The product can be purified by recrystallization.
-
-
Hofmann Rearrangement to 2,2,3,3-tetramethylcyclopropan-1-amine:
-
The purified amide is treated with bromine and a strong base, such as sodium hydroxide, in an aqueous solution.[5][6]
-
Careful heating of the reaction mixture induces the rearrangement to an isocyanate intermediate, which is subsequently hydrolyzed in situ to the desired primary amine.
-
The amine can be isolated by extraction and purified by distillation.
-
-
Salt Formation (Hydrochloride and Hydrobromide):
-
The purified 2,2,3,3-tetramethylcyclopropan-1-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
A solution of either hydrogen chloride or hydrogen bromide in a compatible solvent (e.g., HCl in diethyl ether or HBr in acetic acid) is added dropwise to the amine solution with stirring.
-
The corresponding ammonium salt will precipitate out of the solution and can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
-
Diagram: Proposed Synthetic Workflow
Caption: A plausible synthetic route to 2,2,3,3-tetramethylcyclopropan-1-amine salts.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[11] For small molecule amine salts, several techniques can be employed. The choice of solvent is critical; the salt should be sparingly soluble, and the solvent should be of high purity.
Experimental Protocol: Crystallization
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the amine salt in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water or isopropanol/hexane) at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the amine salt in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is insoluble.
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting slow crystal growth.
-
-
Co-crystallization:
-
In cases where the amine salt itself is reluctant to crystallize, co-crystallization with a suitable co-former (e.g., a dicarboxylic acid) can be attempted.[12]
-
This involves dissolving both the amine salt and the co-former in a suitable solvent and allowing them to co-crystallize, often leading to more robust and well-ordered crystals.
-
Diagram: Crystallization Methods
Caption: Common crystallization techniques for small molecule salts.
Part 2: The Path to a Crystal Structure: X-ray Diffraction and Analysis
Once a suitable single crystal is obtained, the process of determining its three-dimensional structure can begin. This involves mounting the crystal, collecting diffraction data, and then using specialized software to solve and refine the structure.[1][2][10][13][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting:
-
A single crystal of suitable size and quality is carefully selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
-
Data Processing:
-
The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
-
The atomic positions and other parameters are then refined against the experimental data to produce the final, accurate crystal structure.
-
Part 3: When Crystals Remain Elusive: Alternative Characterization Techniques
In the absence of a single crystal structure, a wealth of information can still be gleaned from other analytical techniques. These methods can provide insights into the connectivity, conformation, and dynamics of the 2,2,3,3-tetramethylcyclopropan-1-amine salts in solution.
NMR Spectroscopy: A Window into Molecular Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution.[15] For the salts of 2,2,3,3-tetramethylcyclopropan-1-amine, ¹H and ¹³C NMR would be essential for confirming the chemical structure. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of different protons, which can help to elucidate the preferred conformation of the cyclopropane ring and its substituents in solution.[11][15]
Computational Modeling: Predicting Structures from First Principles
In recent years, computational methods for crystal structure prediction (CSP) have become increasingly powerful.[4][5][7][9] These methods use the principles of quantum mechanics and molecular mechanics to predict the most stable crystal packing arrangements for a given molecule. While not a substitute for experimental data, CSP can provide valuable insights into the likely crystal structures and help to guide experimental crystallization efforts.
Conclusion: A Call to Action for the Crystallographic Community
The absence of publicly available X-ray crystallography data for the salts of 2,2,3,3-tetramethylcyclopropan-1-amine represents a significant gap in our understanding of this important chemical scaffold. This guide has provided a comprehensive, step-by-step framework for researchers to address this gap, from the synthesis of the target compounds to the final determination and analysis of their crystal structures. By following the detailed protocols and considering the expert insights provided, the scientific community can work towards elucidating the solid-state structures of these intriguing molecules, thereby unlocking their full potential in the development of new and improved pharmaceuticals.
References
-
EBSCO. X-ray Determination Of Molecular Structure | Physics | Research Starters. ([Link])
-
Drawell. How X-Ray Diffraction Reveals Hidden Crystal Structures. ([Link])
-
The Biochemist - Portland Press. A beginner's guide to X-ray data processing. ([Link])
-
Wikipedia. X-ray crystallography. ([Link])
-
ResearchGate. Prediction of small molecule crystal structures | Request PDF. ([Link])
-
PMC - NIH. x Ray crystallography. ([Link])
-
ChemRxiv. A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ([Link])
- Google Patents. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. ()
-
Wikipedia. Hofmann rearrangement. ([Link])
-
arXiv. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. ([Link])
-
Wikipedia. Curtius rearrangement. ([Link])
-
Schrödinger. Crystal structure prediction workflow for small molecule drug formulation. ([Link])
-
Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography. ([Link])
-
ResearchGate. Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram. ([Link])
-
DAC. From Molecules to Crystals: Machine Learning Predicts Structures with Quantum Accuracy. ([Link])
-
University of Geneva. Guide for crystallization. ([Link])
-
SPT Labtech. Chemical crystallization. ([Link])
-
Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ([Link])
-
auremn. NMR Spectroscopy: a Tool for Conformational Analysis. ([Link])
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. auremn.org.br [auremn.org.br]
Elemental Analysis Standards for Tetramethylcyclopropylamine Purity: A Comprehensive Comparison Guide
Executive Summary & The Analytical Challenge
In modern pharmaceutical development, sterically hindered cyclopropylamines like 2,2,3,3-tetramethylcyclopropylamine (TMCA) serve as critical building blocks for advanced active pharmaceutical ingredients (APIs), including LSD1 (KDM1A) inhibitors and reverse transcriptase inhibitors[1]. However, validating the absolute purity of TMCA presents significant analytical challenges.
As a free base, TMCA is volatile and highly hygroscopic. It readily absorbs atmospheric carbon dioxide to form carbamates, which skews mass measurements and misrepresents the carbon-to-nitrogen ratio. While techniques like quantitative NMR (qNMR) confirm structural integrity, they are inherently blind to inorganic salts and trace heavy metals. Therefore, orthogonal elemental analysis—combining CHNS flash combustion for bulk purity and ICP-MS for trace impurities—is non-negotiable.
To meet the rigorous standards of premier chemistry journals and global pharmacopeias (USP/EP/JP), the bulk elemental composition must fall within a strict ±0.4% absolute deviation from theoretical values, confirming a sample purity of >95%[2].
Comparison of Analytical Modalities
To establish a self-validating purity profile for TMCA, researchers must employ complementary analytical techniques. Relying on a single modality introduces critical blind spots.
Table 1: Comparative Analysis of Purity Determination Modalities
| Analytical Modality | Target Analytes | Precision / Limit | Blind Spots | Mechanistic Role in TMCA Validation |
| CHNS Combustion | C, H, N, S | ±0.4% absolute | Inorganic salts (e.g., NaCl) | Confirms bulk organic purity and empirical formula[3]. |
| ICP-MS | Trace Metals (Pd, As, Pb) | Parts per billion (ppb) | Organic impurities | Validates compliance with USP <232> / ICH Q3D[4]. |
| qNMR | ±1-2% relative | Non-protonated inorganics | Confirms structural integrity and relative purity. |
Mechanistic Workflow for TMCA Purity Validation
To eliminate the variables of volatility and hygroscopicity, TMCA must first be converted into its stable hydrochloride salt (TMCA·HCl;
Fig 1: Orthogonal elemental analysis workflow for TMCA purity validation.
Experimental Protocols & Self-Validating Systems
As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.
Protocol A: CHN Combustion Analysis of TMCA·HCl
Causality: The cyclopropane ring possesses high ring strain (~115 kJ/mol), which can resist complete thermal degradation, leading to soot formation and artificially low carbon readings. We utilize tin capsules because tin undergoes a violent exothermic oxidation at 1000°C, spiking the local micro-environment to ~1800°C to guarantee complete sample combustion[3].
-
Sample Preparation: Dry the TMCA·HCl salt under high vacuum (0.1 mbar) at 40°C for 24 hours to remove trace hydration.
-
Micro-Weighing: Using a microbalance with a 0.001 mg readability, weigh exactly 2.000 to 3.000 mg of the dried salt into a tin capsule[5]. Seal the capsule tightly with forceps to exclude atmospheric air.
-
Halogen Trapping (Critical Step): Because TMCA·HCl contains 23.69% chlorine by mass, the combustion tube must be packed with silver wool. The silver traps reactive
and gases, preventing them from poisoning the downstream copper reduction reactor or interfering with the Thermal Conductivity Detector (TCD). -
Combustion & Detection: Drop the capsule into the 1000°C oxygen-enriched reactor. The resulting gases (
, , ) are separated via gas chromatography and quantified. -
Self-Validation Loop: Run a certified reference standard (e.g., Acetanilide) every 10 samples. If the standard's readouts deviate by >0.3% absolute from theoretical values, halt the sequence, perform a leak check, and recalibrate the instrument.
Table 2: CHN Specifications for TMCA·HCl (
| Element | Theoretical Mass Fraction (%) | Lower Acceptable Limit (-0.4%) | Upper Acceptable Limit (+0.4%) |
| Carbon (C) | 56.18% | 55.78% | 56.58% |
| Hydrogen (H) | 10.78% | 10.38% | 11.18% |
| Nitrogen (N) | 9.36% | 8.96% | 9.76% |
Protocol B: ICP-MS for Trace Elemental Impurities (USP <232> / <233>)
Causality: Upstream synthesis of cyclopropylamines often utilizes palladium or copper catalysts. CHN analysis cannot detect these heavy metals. Furthermore, the high chloride content in TMCA·HCl creates polyatomic interferences in standard ICP-MS (e.g.,
-
Microwave Digestion: Digest 50 mg of TMCA·HCl in concentrated
/ using a closed-vessel microwave system. The closed vessel prevents the volatilization of Class 1 impurities like Mercury (Hg) and Arsenic (As)[4]. -
Interference Removal: Introduce the digested sample into the ICP-MS utilizing Collision Cell Technology (CCT) flooded with Helium gas. The kinetic energy discrimination (KED) will filter out the larger
polyatomic ions, allowing accurate quantification of trace Arsenic. -
Validation: Spike a sample with a known concentration (e.g., 1.5 J-value) of a multi-element standard. Recovery must fall between 70% and 150% to validate the matrix digestion[4].
Conclusion
Achieving regulatory and publication-grade purity for tetramethylcyclopropylamine requires a deep understanding of its physicochemical properties. By converting the volatile free base to a stable hydrochloride salt, utilizing exothermic tin-catalyzed flash combustion for CHN analysis, and employing collision-cell ICP-MS for trace metals, researchers create an airtight, self-validating analytical dossier. Adhering to the strict ±0.4% absolute deviation standard ensures that downstream drug development is built upon a foundation of absolute chemical integrity.
References
- Source: nih.
- Source: tandfonline.
- Source: thermofisher.
- Source: mt.
- Source: analytik-jena.
Sources
Comparative NMR Analysis: Structural Elucidation of 2,2,3,3-Tetramethylcyclopropane Derivatives
Executive Summary
The distinction of 2,2,3,3-tetramethylcyclopropane derivatives (specifically the 1-substituted analogs) from other alkyl-cyclopropanes is a critical task in the synthesis of pyrethroids and sterically hindered drug scaffolds. While Mass Spectrometry (MS) confirms molecular weight, it often fails to differentiate between constitutional isomers like 2,2,3-trimethyl-1-ethylcyclopropane or 1,2,2,3-tetramethylcyclopropane.
This guide outlines a definitive NMR-based protocol to identify the 2,2,3,3-tetramethyl substitution pattern. The methodology relies on three distinct spectroscopic signatures: symmetry-derived methyl equivalence , the singlet multiplicity of the C1 proton , and solvent-induced shifts (ASIS) to resolve steric crowding.
The Structural Challenge: Why This Isomer is Unique
Cyclopropanes exhibit unique magnetic anisotropy due to the ring current generated by the C-C
Mechanism of Distinction
The identification rests on three physical pillars:
-
Symmetry (
Plane): A 1-substituted-2,2,3,3-tetramethylcyclopropane possesses a plane of symmetry passing through C1 and its substituent. This renders the two methyl groups cis to the substituent enantiotopic (chemically equivalent), and the two trans methyls enantiotopic.-
Result: You observe two methyl singlets (integrating to 6H each), rather than four distinct methyls.
-
-
Vicinal Decoupling (The "Singlet Rule"): In the 2,2,3,3-tetramethyl isomer, carbons C2 and C3 are fully substituted. They bear no protons. Consequently, the proton at C1 (
) has no vicinal neighbors ( ).-
Result: The
signal appears as a sharp singlet . This is the diagnostic "smoking gun" compared to 2,2-dimethyl or 2,3-dimethyl isomers, which display complex multiplets ( or ).
-
-
Ring Current Shielding: The cyclopropane ring current shields protons located above/below the ring plane. Methyl groups fixed in these positions appear unusually upfield (0.8 – 1.3 ppm).
Experimental Workflow
Sample Preparation & Solvent Selection
Critical Protocol: Do not rely solely on Chloroform-d (
-
Primary Solvent: Chloroform-d (
) – For baseline chemical shifts. -
Validation Solvent: Benzene-d6 (
) – For Aromatic Solvent Induced Shifts (ASIS) . Benzene molecules preferentially solvate the electron-deficient face of the cyclopropane ring, causing significant upfield shifts of the methyls trans to the electron-withdrawing group (e.g., -COOH), resolving overlapping peaks.
Acquisition Parameters
-
Frequency: Minimum 400 MHz (required to resolve methyl singlets).
-
Pulse Sequence: Standard 1H ZG30.
-
Relaxation Delay (D1): Set to
seconds. Methyl protons in sterically crowded environments often have longer relaxation times. Short D1 values will distort integration values, leading to false 3H vs 6H counts.
Data Comparison: Target vs. Alternatives
The following table contrasts the 2,2,3,3-tetramethyl isomer against common isomeric impurities or alternatives found in synthesis.
| Feature | Target: 2,2,3,3-Tetramethyl | Isomer A: 2,2-Dimethyl | Isomer B: 2,3-Dimethyl | Isomer C: 1,2,2,3-Tetramethyl |
| H1 Multiplicity | Singlet (s) | Doublet of Doublets (dd) | Multiplet (complex) | Absent (Quaternary C1) |
| Vicinal Coupling ( | None ( | N/A | ||
| Methyl Signals | 2 Singlets (6H each)* | 2 Singlets (3H each) | 2 Doublets (3H each) | 3 or 4 Singlets (depending on chirality) |
| C13 C2/C3 Signals | Two Quaternary Carbons | One Quat., One | Two Methine ( | Two Quaternary Carbons |
*Note: If the molecule is chiral (e.g., asymmetric substituent at C1), the methyls may appear as four singlets of 3H, but the H1 singlet remains diagnostic.
Visualizing the Logic
Decision Tree for Isomer Identification
The following diagram outlines the logical flow to confirm the 2,2,3,3-tetramethyl structure using 1H NMR data.
Figure 1: Step-by-step decision tree for distinguishing the 2,2,3,3-tetramethyl isomer based on proton multiplicity and integration.
Structural Symmetry & Coupling
This diagram illustrates why the H1 proton appears as a singlet, contrasting the target molecule with a standard 2,3-dimethyl isomer.
Figure 2: Structural logic demonstrating the origin of the diagnostic singlet in 2,2,3,3-tetramethylcyclopropane derivatives.
References
-
Sigma-Aldrich. 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride NMR Spectra. PubChem.[1][2] Available at: [Link]
-
Wiberg, K. B., & Nist, B. J. (1961).[3] The NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[3] (Fundamental analysis of cyclopropane coupling constants).
-
Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Available at: [Link] (Discusses solvent anisotropy critical for resolving methyl overlaps).
-
Pessah, N., et al. (2009).[1] Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a novel potent anticonvulsant.[1] Journal of Medicinal Chemistry.[1] (Provides specific characterization data for 2,2,3,3-tetramethyl derivatives).
Sources
Safety Operating Guide
2,2,3,3-Tetramethylcyclopropan-1-amine proper disposal procedures
Executive Summary & Immediate Directives
STOP AND READ: 2,2,3,3-Tetramethylcyclopropan-1-amine (TMCA) presents a dual-hazard profile: it is a highly basic primary amine and possesses significant ring strain due to the cyclopropane moiety.[1] Improper disposal can lead to violent exothermic reactions, volatilization of toxic vapors, or unexpected combustion.
-
Primary Waste Stream: Flammable/Corrosive Organic (D001, D002).[1]
-
Critical Incompatibility: Never mix directly with concentrated acids, acid anhydrides, or strong oxidizers.
-
Disposal Method: Fuel blending/Incineration via a licensed hazardous waste contractor.[1] Do not attempt to neutralize large quantities (>10 mL) in the laboratory fume hood due to rapid heat evolution.[1]
Chemical Profile & Hazard Identification
To dispose of TMCA safely, you must understand the "Why" behind the protocols. This molecule is not just a base; it is a high-energy building block.[1]
| Property | Value / Description | Operational Implication |
| CAS Number | 154479-86-6 (Free base) / 5421-55-6 (HCl salt) | Use for waste manifesting.[1] |
| Molecular Structure | Strained cyclopropane ring + 4 methyl groups + Amine | High Energy: The ring strain (~27.5 kcal/mol) adds energy to combustion/decomposition.[1] |
| Basicity | Strong Base (pKa of conjugate acid ~10.[1]5) | Corrosive: Causes severe skin burns and eye damage (Cat 1B).[1][2] |
| Flammability | High (Flash Point est. < 30°C) | Ignitable: Vapors can travel to ignition sources.[1] |
| RCRA Codes | D001 (Ignitable), D002 (Corrosive) | Must be segregated from standard organic solvents.[1] |
The Senior Scientist's Insight:
Many researchers treat TMCA like tert-butylamine.[1] This is a mistake. The cyclopropane ring makes the metabolism and environmental fate distinct. Furthermore, the steric bulk of the four methyl groups can delay reaction onset with some electrophiles, leading to a false sense of security before a sudden exotherm.
Pre-Disposal Segregation & Storage
Before the waste leaves your fume hood, it must be segregated correctly to prevent "in-drum" reactions.[1]
A. The Golden Rules of Segregation
-
No Oxidizers: Keep away from peroxides, nitrates, and perchlorates. Amines + Oxidizers = Fire/Explosion.[1]
-
No Acids: Do not pour TMCA into a general "Organic Waste" container that might contain acetic acid or HCl residues. The acid-base neutralization will generate immediate heat, potentially pressurizing the container or boiling off the solvent.[1]
-
No Halogenated Solvents (Conditional): While generally stable, mixing strong amines with dichloromethane (DCM) can occasionally lead to the formation of explosive diazomethane derivatives or violent polymerization over long storage periods.[1] Store in Non-Halogenated streams.
B. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid aluminum (amines can corrode amphoteric metals).[1]
-
Headspace: Leave at least 10% headspace to accommodate vapor expansion.[1]
Step-by-Step Disposal Protocols
Choose the protocol that matches your waste state.[1][3]
Protocol A: Disposal of Pure Reagent (Expired or Surplus)
Use this for bottles of pure TMCA.[1]
-
Do Not Open/Pour: If the original manufacturer bottle is intact, do not transfer the chemical. Keep it in the original container.
-
Labeling: Apply a hazardous waste label. Mark clearly:
-
"Waste 2,2,3,3-Tetramethylcyclopropan-1-amine"[1]
-
Hazards: Flammable , Corrosive , Toxic .
-
-
Secondary Containment: Place the bottle inside a sealable polyethylene bag (Ziploc type) and then into a secondary plastic bin.
-
Handoff: Request a "Lab Pack" pickup from your EHS/Waste Contractor.[1] They will pack the bottle into a drum with vermiculite for incineration.
Protocol B: Disposal of Reaction Mixtures (Solutions)
Use this for reaction byproducts or diluted waste.[1]
-
pH Check: Verify the pH of the waste solution.[1] If pH > 10, it is a corrosive waste.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Basic Organic" waste stream (usually alcohols, toluene, or ethers).
-
Transfer: Pour into a dedicated "Basic/Alkaline Organic Waste" carboy.
-
Caution: If you must mix with a general organic stream, ensure that stream is neutral (pH 6-8).[1]
-
-
Log It: Record the volume and concentration on the waste tag.
Protocol C: Empty Containers & Glassware
Use this for syringes, flasks, and empty stock bottles.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., Ethanol or Acetone).[1]
-
Deface Labels: Cross out the original label or remove it.
-
Dry & Discard: Allow the solvent to evaporate in the fume hood.[1] Once dry and odor-free, discard the glass in the "Broken/Laboratory Glass" bin.[1]
Decision Logic: The Disposal Workflow
The following diagram illustrates the decision-making process for TMCA waste streams.
Figure 1: Decision matrix for the segregation and disposal of TMCA waste streams.[1]
Emergency Response (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: The vapors are irritating and potentially toxic.[1] Clear the immediate area.[1]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if ventilation is poor.[1]
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay/Kitty Litter).[1]
-
Collect: Scoop absorbed material into a plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with TMCA."
References
-
National Research Council. (2011).[1][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][5] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]
-
PubChem. (2024).[1][6] Compound Summary: Cyclopropanamine derivatives. National Library of Medicine.[1] [Link]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. 2-(2,2,3,3-Tetramethylcyclopropyl)propan-2-amine | C10H21N | CID 165851888 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
